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(5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol Documentation Hub

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  • Product: (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol
  • CAS: 1346809-26-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: The Physical and Chemical Properties of (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol

Executive Summary & Structural Architecture In modern drug discovery and medicinal chemistry, bifunctional heterocyclic building blocks are critical for the rapid assembly of complex pharmacophores. (5-(6-Chloropyridazin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Architecture

In modern drug discovery and medicinal chemistry, bifunctional heterocyclic building blocks are critical for the rapid assembly of complex pharmacophores. (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol (CAS: 1346809-26-4) is a highly versatile biaryl scaffold that features two distinct, orthogonal vectors for derivatization.

The molecule consists of a central pyridine ring substituted at the 3-position with a hydroxymethyl group and at the 5-position with a 6-chloropyridazin-3-yl moiety. This specific topological arrangement allows chemists to execute sequential, highly controlled functionalizations: the electron-deficient chloropyridazine acts as an electrophilic hub for cross-coupling or nucleophilic aromatic substitution (SNAr), while the hydroxymethyl group serves as a nucleophilic or oxidizable handle for further elongation.

Quantitative Physical Properties

Understanding the baseline physical parameters of this building block is essential for predicting its behavior in various solvent systems and biological assays. The quantitative data is summarized in the table below 1.

PropertyValue
CAS Registry Number 1346809-26-4
IUPAC Name (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol
Molecular Formula C10H8ClN3O
Molecular Weight 221.64 g/mol
Storage Temperature 2–8 °C (Refrigerated)
Hydrogen Bond Donors 1 (Hydroxyl group)
Hydrogen Bond Acceptors 4 (Three ring nitrogens, one oxygen)
Rotatable Bonds 2

Chemical Reactivity Profile & Mechanistic Causality

The utility of (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol lies in the predictable causality of its reactivity. The molecule is designed to be addressed at two separate sites without cross-interference, provided the correct reaction conditions are selected.

Site 1: The 6-Chloropyridazine Electrophilic Hub

The pyridazine ring is a highly electron-deficient diazine. The presence of two adjacent nitrogen atoms in the ring significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the system [[2]]().

  • Causality in SNAr: Because the adjacent nitrogens withdraw electron density via inductive and resonance effects, the carbon bearing the chlorine atom (C6) is highly susceptible to nucleophilic attack. The reaction proceeds via an addition-elimination mechanism, forming a transient, negatively charged Meisenheimer complex that is stabilized by delocalization onto the ring nitrogens [[2]]().

  • Causality in Cross-Coupling: The weakened C-Cl bond is primed for oxidative addition by low-valent transition metals (Pd(0) or Ni(0)). This facilitates robust cross-electrophile coupling (XEC) and Suzuki-Miyaura reactions, allowing for the installation of aryl, heteroaryl, or alkyl groups 3.

Site 2: The Hydroxymethyl Nucleophilic/Oxidizable Hub

The primary alcohol acts as a versatile synthetic handle. To convert this vector into an electrophile (aldehyde) without disturbing the heterocyclic core, Dess-Martin Periodinane (DMP) oxidation is the gold standard.

  • Causality in DMP Oxidation: DMP operates under mild, neutral conditions, which is crucial for preventing the protonation of the basic pyridine and pyridazine nitrogens. The mechanism is driven by the high selectivity of the hypervalent iodine toward hydroxyl group complexation. Rapid ligand exchange forms an intermediate diacetoxyalkoxyperiodinane, followed by acetate-mediated deprotonation of the α-proton to yield the aldehyde and acetic acid 4. This prevents over-oxidation to the carboxylic acid, a common flaw when using harsher chromium-based oxidants.

Reactivity Compound (5-(6-Chloropyridazin-3-yl) pyridin-3-yl)methanol Site1 6-Chloropyridazine Moiety (Electrophilic Site) Compound->Site1 Site2 Hydroxymethyl Group (Nucleophilic/Oxidizable Site) Compound->Site2 SNAr SNAr Reactions (Amines, Alkoxides) Site1->SNAr CrossCoupling Pd/Ni Cross-Coupling Site1->CrossCoupling Oxidation Oxidation to Aldehyde (Dess-Martin) Site2->Oxidation Activation Leaving Group Activation Site2->Activation

Fig 1. Bifunctional reactivity map of (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol.

Self-Validating Experimental Protocols

To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes specific checkpoints to verify mechanistic success before proceeding to the next synthetic step.

Protocol A: SNAr Displacement of the Aryl Chloride

This protocol details the substitution of the 6-chloro group with a secondary amine (e.g., morpholine).

  • Preparation: In an oven-dried 20 mL reaction vial, dissolve (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol (1.0 eq, 1.0 mmol, 221.6 mg) in anhydrous N-Methyl-2-pyrrolidone (NMP) (5.0 mL).

  • Reagent Addition: Add the secondary amine (e.g., morpholine, 2.5 eq, 2.5 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol).

  • Reaction Execution: Seal the vial and heat the mixture to 120 °C using a heating block for 4–6 hours.

  • Validation Checkpoint (In-Process): Analyze an aliquot via LC-MS. The reaction is complete when the starting material mass peak (m/z [M+H]+ = 222.0) is entirely consumed and replaced by the product mass peak (e.g., m/z [M+H]+ = 273.1 for morpholine substitution).

  • Workup & Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (3 x 15 mL) to remove NMP and DIPEA salts. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel chromatography (DCM:MeOH gradient).

Protocol B: Chemoselective Oxidation of the Primary Alcohol

This protocol details the conversion of the hydroxymethyl group to an aldehyde using Dess-Martin Periodinane [[4]]().

  • Preparation: Dissolve the intermediate from Protocol A (1.0 eq, 0.5 mmol) in anhydrous Dichloromethane (DCM) (10 mL) under an argon atmosphere. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add Dess-Martin Periodinane (DMP) (1.2 eq, 0.6 mmol) portion-wise over 5 minutes.

  • Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1.5 hours.

  • Validation Checkpoint (In-Process): Analyze via TLC (UV active). The starting material spot should disappear. Alternatively, a quick 1H NMR of a mini-workup aliquot will show the disappearance of the benzylic -CH2- singlet (~4.6 ppm) and the emergence of a sharp aldehyde singlet (~10.0 ppm).

  • Workup & Isolation: Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO3 and 10% aqueous Na2S2O3 (10 mL). Stir vigorously for 15 minutes until the organic layer is clear (this destroys unreacted DMP and iodine byproducts). Extract with DCM (2 x 15 mL), dry over Na2SO4, and concentrate. The resulting aldehyde is typically pure enough for immediate downstream use (e.g., reductive amination).

Workflow Start Starting Material CAS: 1346809-26-4 Step1 SNAr Displacement (Amine, DIPEA, 120°C) Start->Step1 Nucleophilic Attack Intermediate Aminated Intermediate (Purified via Flash Silica) Step1->Intermediate Workup & Isolation Step2 DMP Oxidation (DCM, 0°C to RT) Intermediate->Step2 Mild Oxidation Product Aldehyde Product (Ready for Next Step) Step2->Product Basic Workup

Fig 2. Sequential experimental workflow for SNAr functionalization and DMP oxidation.

References

  • Grokipedia. Pyridazine: Nucleophilic Substitution. [Link]

  • American Chemical Society (ACS). Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis.[Link]

  • Wikipedia. Dess–Martin periodinane.[Link]

Sources

Exploratory

Physicochemical Profiling and Analytical Workflows for (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol in Drug Discovery

Executive Summary The structural motif of (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol represents a highly valuable biaryl scaffold in modern medicinal chemistry. Featuring a pyridazine-pyridine linkage, this interme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural motif of (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol represents a highly valuable biaryl scaffold in modern medicinal chemistry. Featuring a pyridazine-pyridine linkage, this intermediate is frequently utilized in the development of targeted kinase inhibitors and novel therapeutics. The electron-deficient nature of the pyridazine ring, combined with the hydrogen-bonding capacity of the hydroxymethyl group, makes it an ideal pharmacophore for interacting with complex protein targets.

However, the synthesis and analytical verification of nitrogen-rich heteroaromatics present unique challenges. This technical guide provides an in-depth analysis of the physicochemical properties of this scaffold—specifically its molecular weight and exact mass—and details the self-validating synthetic and analytical workflows required to handle it effectively.

Structural and Physicochemical Profiling

In early-stage drug discovery, distinguishing a true synthetic hit from a false positive requires absolute precision. While the average molecular weight is useful for stoichiometric calculations, High-Resolution Mass Spectrometry (HRMS) relies entirely on the monoisotopic exact mass to unambiguously identify a compound and its isotopic envelope [1].

The chemical formula for (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol is C₁₀H₈ClN₃O . The distinction between its average molecular weight and exact mass is summarized below.

Table 1: Core Physicochemical Properties
PropertyValueApplication
Chemical Formula C₁₀H₈ClN₃OStoichiometry & elemental analysis
Average Molecular Weight 221.64 g/mol Bulk reagent weighing & yield calculation
Monoisotopic Exact Mass 221.0356 DaHRMS verification & formula generation
Target [M+H]⁺ m/z 222.0429 DaPositive-mode Electrospray Ionization (ESI+)

The exact mass is calculated by summing the masses of the most abundant isotopes of each element in the molecule. As highlighted by 1, standard mass spectrometers resolve to nominal masses, which cannot distinguish between structural isomers or molecules with identical nominal masses but different elemental compositions. HRMS overcomes this by measuring exact mass to several decimal places [1].

Table 2: Isotopic Mass Contributions (Monoisotopic)
ElementPrimary IsotopeCountAtomic Mass (Da)Total Contribution (Da)
Carbon¹²C1012.00000120.00000
Hydrogen¹H81.007838.06264
Chlorine³⁵Cl134.9688534.96885
Nitrogen¹⁴N314.0030742.00921
Oxygen¹⁶O115.9949115.99491
Total 221.03561

Synthetic Strategy: Overcoming the "2-Pyridyl Problem"

The construction of the pyridazine-pyridine biaryl bond is typically achieved via a Suzuki-Miyaura cross-coupling reaction. However, coupling nitrogen-containing heteroaromatics is notoriously difficult. Pyridyl boronic acids are highly susceptible to rapid protodeboronation (the cleavage of the carbon-boron bond), a phenomenon widely documented in the literature as the "2-pyridyl problem" [2]. Furthermore, the basic nitrogen atoms can coordinate to the palladium catalyst, leading to catalyst poisoning and reaction stalling.

To circumvent these issues, the workflow below utilizes specific reagents and biphasic conditions to shift the transmetalation pathway and accelerate the reaction [3].

Step-by-Step Synthetic Protocol
  • Reagent Preparation: Combine (5-(hydroxymethyl)pyridin-3-yl)boronic acid (1.0 eq) and 3,6-dichloropyridazine (1.1 eq) in a Schlenk flask.

    • Causality: A slight stoichiometric excess of the di-halogenated pyridazine minimizes the homocoupling of the boronic acid and drives the reaction toward the desired mono-coupled product.

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 eq) and Na₂CO₃ (2.0 eq).

    • Causality: Pd(dppf)Cl₂ is specifically chosen because the bidentate dppf ligand sterically shields the palladium center, preventing catalyst deactivation by the nitrogen-rich heteroaromatics. The Na₂CO₃ base activates the boronic acid via the formation of a highly nucleophilic boronate complex, which is a prerequisite for the transmetalation step[4].

  • Solvent Addition & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).

    • Causality: The biphasic solvent system dissolves both the organic substrates (dioxane) and the inorganic base (water). Degassing via sparging or freeze-pump-thaw cycles is a self-validating control that prevents the oxidative degradation of the highly sensitive Palladium(0) active species.

  • Reaction Execution: Heat the mixture to 90°C for 12 hours under a nitrogen atmosphere.

    • Causality: The elevated temperature provides the necessary energy to overcome the activation barrier for the oxidative addition of the electron-deficient 3,6-dichloropyridazine into the Pd(0) catalyst.

SynthesisWorkflow SM1 Boronic Acid (5-(hydroxymethyl)pyridin-3-yl)boronic acid Reaction Suzuki-Miyaura Coupling Pd(dppf)Cl2, Na2CO3 Dioxane/H2O, 90°C SM1->Reaction SM2 Aryl Halide 3,6-dichloropyridazine SM2->Reaction Product Target Compound (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol Reaction->Product Cross-coupling

Figure 1: Suzuki-Miyaura cross-coupling workflow for synthesizing the biaryl target compound.

Analytical Verification: Self-Validating LC-HRMS Protocol

To confirm the successful synthesis of (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol, High-Resolution Mass Spectrometry (HRMS) is employed. HRMS provides exact mass measurements that clearly distinguish true hits from false positives, a critical requirement when screening complex mixtures [5].

The following LC-HRMS protocol is designed as a self-validating system to ensure absolute mass accuracy.

Step-by-Step LC-HRMS Protocol
  • Sample Preparation: Dissolve the purified compound in LC-MS grade Methanol to a final concentration of 1 µg/mL.

    • Causality: Methanol ensures complete solvation of the biaryl compound while matching the elution strength of the mobile phase, preventing premature precipitation on the column head.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm) using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Causality: The C18 stationary phase effectively retains the moderately polar scaffold, separating it from residual salts. Formic acid acts as an ion-pairing agent and provides an abundant proton source for downstream ionization.

  • Ionization (ESI+): Operate the electrospray ionization source in positive mode.

    • Causality: The basic nitrogen atoms in the pyridine and pyridazine rings readily accept protons in the acidic mobile phase, yielding a highly abundant [M+H]⁺ pseudo-molecular ion.

  • High-Resolution Detection: Acquire data using a Time-of-Flight (TOF) or Orbitrap mass analyzer utilizing an internal lock mass (e.g., Leucine Enkephalin, m/z 556.2771).

    • Causality: The lock mass provides continuous, real-time calibration during the run. This creates a self-validating feedback loop that compensates for temperature fluctuations or electronic drift, ensuring the mass accuracy remains strictly within the <5 ppm error threshold required for unambiguous identification [6].

HRMSWorkflow SamplePrep Sample Preparation Dilution in MeCN/H2O LC UHPLC Separation C18 Column, Gradient Elution SamplePrep->LC Ionization ESI+ Ionization Protonation of Pyridine/Pyridazine LC->Ionization Detection HRMS Detection (Orbitrap/TOF) Lock Mass Calibration Ionization->Detection Data Data Analysis Target m/z: 222.0429 [M+H]+ Detection->Data < 5 ppm error

Figure 2: Self-validating LC-HRMS analytical workflow for exact mass verification.

Conclusion

The successful integration of (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol into a drug discovery pipeline requires a rigorous understanding of both its physicochemical properties and its synthetic behavior. By utilizing a biphasic, sterically shielded Suzuki-Miyaura coupling, chemists can overcome the inherent instability of heteroaromatic boronates. Furthermore, by employing a self-calibrating LC-HRMS workflow targeting the exact monoisotopic mass of 221.0356 Da, researchers can achieve the analytical certainty required to advance this scaffold into lead optimization.

References

  • High-resolution mass spectrometry: more than exact mass.Bioanalysis Zone.
  • Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates.ACS Medicinal Chemistry Letters.
  • Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings.National Institutes of Health (NIH) / PMC.
  • Selection of boron reagents for Suzuki–Miyaura coupling.Chemical Society Reviews (RSC Publishing).
  • High-Resolution Mass Spectrometry in Drug Discovery.ResolveMass Laboratories Inc.
  • Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information.National Institutes of Health (NIH) / PMC.

Sources

Foundational

In-Silico Physicochemical Profiling: Predicted pKa and logP of (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol

Executive Summary The physicochemical properties of a drug candidate—specifically its acid dissociation constant (pKa) and octanol-water partition coefficient (logP)—dictate its absorption, distribution, metabolism, excr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The physicochemical properties of a drug candidate—specifically its acid dissociation constant (pKa) and octanol-water partition coefficient (logP)—dictate its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For the heteroaromatic compound (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol (CAS: 1346809-26-4), empirical data is often sparse in early-stage development. As an Application Scientist, navigating this data gap requires synthesizing computational predictions based on established empirical rules (e.g., the Hammett equation and XLogP3 additive models) to guide downstream experimental validation.

This whitepaper provides an in-depth mechanistic prediction of the pKa and logP values for this molecule, detailing the causality behind the structural contributions, and outlines a self-validating experimental framework to empirically confirm these in-silico predictions.

Molecular Architecture & Physicochemical Relevance

The molecule consists of three distinct functional domains that govern its physicochemical behavior:

  • Central Core: A pyridine ring, acting as the primary basic center.

  • C3 Substituent: A hydroxymethyl group (-CH₂OH), which imparts hydrogen-bonding capacity and mild electron-withdrawing properties.

  • C5 Substituent: A 6-chloropyridazin-3-yl group, a highly electron-deficient biaryl system that strongly pulls electron density away from the central pyridine ring via inductive (-I) and resonance (-R) effects.

Summary of Predicted Values:

Property Predicted Value Primary Governing Method Physiological State (pH 7.4)
pKa (Pyridine N) ~2.7 Hammett Equation >99.9% Un-ionized
pKa (Pyridazine N) < 0.5 Hammett Equation 100% Un-ionized
pKa (Hydroxyl O) ~15.0 Aliphatic Alcohol Baseline 100% Protonated (Neutral)

| logP | ~0.8 | XLogP3 Fragment Model | Moderately Lipophilic |

Mechanistic pKa Prediction & Acid-Base Equilibria

The basicity of nitrogen-containing heterocycles is highly sensitive to the electronic effects of their substituents. The prediction of the pyridine nitrogen's pKa can be modeled using the Hammett–Taft equation[1], which correlates the pKa of substituted pyridines to a parent compound using substituent constants ( σ ) and a reaction sensitivity constant ( ρ ).

Causality of Electron-Withdrawing Effects

The parent pyridine has a known pKa of ~5.23. The addition of substituents at the meta (C3 and C5) positions alters the electron density at the nitrogen lone pair.

  • 3-Hydroxymethyl group: Exerts a mild inductive electron-withdrawing effect ( σm​≈0.08 ).

  • 5-(6-Chloropyridazin-3-yl) group: Pyridazine is inherently electron-deficient. The addition of a chlorine atom (a strong electronegative halogen) further increases its electron-withdrawing capacity. The composite Hammett constant for this heteroaryl group is estimated at σm​≈0.35 .

Using the modified Hammett equation for pyridines ( pKa=5.23−5.9×Σσ ):

  • Σσ=0.08+0.35=0.43

  • ΔpKa=5.9×0.43=2.54

  • Predicted pKa = 5.23 - 2.54 = 2.69

Because the predicted pKa is ~2.7, the molecule will remain entirely un-ionized at physiological pH (7.4), ensuring that its membrane permeability is not hindered by a hydration shell typical of charged species.

Protonation pH1 pH1 pH3 pH 2.7 Pyridine N Equilibrium (50% N+ / 50% Neutral) pH1->pH3 + OH- pH7 pH 7.4 Physiological State (Fully Neutral) pH3->pH7 + OH- pH15 pH15 pH7->pH15 + OH-

Fig 1. Dominant protonation states of (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol across the pH gradient.

Lipophilicity (logP) Prediction & Fragment Analysis

The octanol-water partition coefficient (logP) is a critical metric for predicting drug distribution and target engagement[2]. To predict the logP of this molecule, we utilize the XLogP3 methodology, an atom-additive model that incorporates correction factors for intramolecular interactions[3].

XLogP3 Fragment Breakdown

Unlike whole-molecule topological models, XLogP3 dissects the molecule into discrete functional groups, assigning an empirically derived lipophilicity contribution to each.

Structural FragmentXLogP3 ContributionRationale / Causality
Pyridine Ring +0.65Base aromatic lipophilicity, reduced by the polar nitrogen.
Pyridazine Ring -0.65Two adjacent nitrogens create a strong dipole, increasing aqueous solubility.
Chlorine Atom (Aromatic) +0.80Highly lipophilic halogen; disrupts water hydrogen-bond networks.
Hydroxymethyl (-CH₂OH) -0.50Strong hydrogen-bond donor/acceptor; highly hydrophilic.
Biaryl C-C Bond +0.50Correction factor for conjugated aromatic systems reducing polar surface area.
Total Predicted logP ~0.80 Optimal for oral bioavailability and aqueous solubility.

A logP of ~0.8 indicates that the molecule is moderately lipophilic. It is soluble enough in aqueous environments (blood plasma, gastrointestinal fluids) to prevent precipitation, yet lipophilic enough to cross lipid bilayers via passive diffusion.

Experimental Validation Protocol (Self-Validating System)

In-silico predictions must be anchored by empirical data. The following protocols establish a self-validating workflow to empirically confirm the predicted pKa and logP values.

Protocol A: Potentiometric Titration for pKa Determination

Potentiometric titration is the gold standard for determining pKa values between 2 and 12.

  • Sample Preparation: Dissolve 2-3 mg of the compound in 10 mL of a standardized background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength. If aqueous solubility is poor, use a co-solvent system (e.g., Methanol/Water) and extrapolate to 0% co-solvent using the Yasuda-Shedlovsky extrapolation.

  • Acidification: Lower the pH of the solution to 1.5 using 0.5 M HCl to ensure all basic nitrogen centers are fully protonated.

  • Titration: Titrate the solution with a standardized 0.5 M KOH solution under a nitrogen atmosphere (to prevent CO₂ absorption) at a constant temperature of 25°C.

  • Data Analysis: Record the pH vs. volume of titrant. The pKa is identified at the half-equivalence point (inflection point of the first derivative curve), which should align with the predicted ~2.7.

Protocol B: Shake-Flask LC-MS Method for logP Determination

The shake-flask method provides a direct measure of the partition coefficient[2].

  • Phase Saturation: Pre-saturate n-octanol with HPLC-grade water, and water with n-octanol, stirring for 24 hours to ensure mutual saturation.

  • Solubilization: Dissolve the compound in the mutually saturated water phase at a concentration of 100 µg/mL. Ensure the pH is buffered to 7.4 (using phosphate buffer) to guarantee the molecule is in its neutral state.

  • Partitioning: Add an equal volume of the mutually saturated n-octanol to the aqueous solution in a borosilicate glass vial.

  • Equilibration: Mechanically shake the vial for 60 minutes at 25°C, followed by centrifugation at 3000 rpm for 15 minutes to achieve complete phase separation.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Analyze the concentration of the compound in each phase using LC-MS/MS.

  • Calculation: Calculate logP using the formula: logP=log10​([Concentration]octanol​/[Concentration]water​) .

Workflow Start Compound: (5-(6-Chloropyridazin-3-yl) pyridin-3-yl)methanol InSilico In-Silico Prediction (Fragment-based & Hammett) Start->InSilico pKa_Pred pKa Prediction (Pyridine N: ~2.7) InSilico->pKa_Pred logP_Pred logP Prediction (XLogP3: ~0.8) InSilico->logP_Pred Empirical Empirical Validation pKa_Pred->Empirical logP_Pred->Empirical Titration Potentiometric Titration (pKa) Empirical->Titration ShakeFlask Shake-Flask LC-MS (logP) Empirical->ShakeFlask ADME ADME/Tox Profiling Titration->ADME ShakeFlask->ADME

Fig 2. Integrated workflow for in-silico physicochemical profiling and empirical validation.

Implications for Drug Development (ADME/Tox)

The predicted physicochemical profile of (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol makes it a highly favorable scaffold for drug discovery.

  • Permeability: With a pKa of ~2.7, the compound exists >99% in its neutral, un-ionized form at the physiological pH of 7.4 in the bloodstream and intestinal tract. This maximizes passive transcellular permeability.

  • Clearance & Distribution: A logP of ~0.8 strikes an ideal balance. It is low enough to prevent excessive non-specific protein binding and off-target accumulation in adipose tissue, yet high enough to allow permeation into target tissues. It comfortably satisfies Lipinski's Rule of Five, indicating high potential for oral bioavailability.

References

  • Toward a pKa Scale of N-base Amines in Ionic Liquids | The Journal of Physical Chemistry B . ACS Publications. Available at:[Link]

  • Computation of Octanol−Water Partition Coefficients by Guiding an Additive Model with Knowledge . ResearchGate. Available at:[Link]

  • Per- and Polyfluoroalkyl Substances (PFAS) in PubChem: 7 Million and Growing | Environmental Science & Technology . ACS Publications. Available at:[Link]

Sources

Exploratory

toxicity and hazard statements for (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol

An In-Depth Technical Guide to the Toxicity and Hazard Profile of (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Toxicity and Hazard Profile of (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the potential toxicity and hazards associated with (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol. Due to the limited availability of specific toxicological data for this compound, this guide employs a robust analogue-based approach, leveraging data from structurally similar molecules to construct a reliable hazard profile. This document is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis, offering critical insights into safe handling, risk mitigation, and emergency preparedness. The guide details anticipated GHS classifications, toxicological endpoints, and provides explicit, field-tested protocols for laboratory use.

Introduction and Rationale for Analogue-Based Assessment

(5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structure incorporates three key moieties: a pyridinylmethanol core, a 6-chloropyridazine ring, and a pyridine ring. Understanding the toxicological profile of such a novel chemical entity is paramount for ensuring the safety of laboratory personnel and for the responsible development of new chemical products.

In the absence of direct toxicological studies on (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol, a scientifically rigorous approach is to extrapolate potential hazards from well-characterized structural analogues. This method is a cornerstone of chemical risk assessment, predicated on the principle that structurally similar compounds often exhibit comparable toxicological properties. This guide synthesizes data from Safety Data Sheets (SDS) and toxicological literature for compounds containing the chloropyridazine, pyridinylmethanol, and chloropyridine substructures to build a comprehensive and precautionary hazard profile.

A (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol (Target Compound) B 6-Chloropyridazine Derivatives (e.g., 6-Chloropyridazine-3-carboxylic acid) A->B shares chloropyridazine moiety C Pyridinylmethanol Derivatives (e.g., Pyridine-3-methanol) A->C shares pyridinylmethanol core D Chloropyridine Derivatives (e.g., (2-Chloro-3-pyridinyl)methanol) A->D shares chloropyridine character

Figure 1: Structural Analogues Used for Hazard Assessment.

Predicted Hazard Identification and GHS Classification

Based on a comprehensive review of structural analogues, a GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification for (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol has been projected. The most severe and frequently appearing hazard statements from its analogues have been consolidated to ensure a conservative and safety-first approach.

GHS Label Elements
  • Pictograms:

    • Health Hazard

    • Corrosion

    • Exclamation Mark

    • Skull and Crossbones

  • Signal Word: Danger

  • Hazard Statements:

    • H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[1]

    • H314: Causes severe skin burns and eye damage.[1]

    • H315: Causes skin irritation.[2][3][4][5][6][7]

    • H319: Causes serious eye irritation.[2][3][4][5][6][7]

    • H335: May cause respiratory irritation.[3][6][7]

    • H412: Harmful to aquatic life with long lasting effects.[1]

  • Precautionary Statements:

    • Prevention: P260, P264, P270, P271, P273, P280[1][2][3][5][6][7][8][9]

    • Response: P301 + P310 + P330, P302 + P352, P304 + P340, P305 + P351 + P338, P312[1][2][3][5][6][7][8][9]

    • Storage: P403 + P233, P405[3][7][9]

    • Disposal: P501[3][9]

Summary of GHS Classification Data
Hazard ClassCategoryHazard StatementPrimary Analogues
Acute Toxicity, OralCategory 3H301: Toxic if swallowed6-Chloropyridazine derivatives[1]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin6-Chloropyridazine derivatives[1]
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled6-Chloropyridazine derivatives[1]
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage6-Chloropyridazine derivatives[1]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage(5-amino-6-chloropyridin-2-yl)methanol[10]
STOT - Single ExposureCategory 3H335: May cause respiratory irritationPyridinylmethanol & Chloropyridine derivatives[3][6][7]
Hazardous to the Aquatic Environment, Long-termCategory 3H412: Harmful to aquatic life with long lasting effects6-Chloropyridazine derivatives[1]

Toxicological Profile

The toxicological properties of (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol have not been fully investigated.[3] However, based on its chemical structure, the following effects are anticipated:

  • Acute Toxicity: The presence of the 6-chloropyridazine moiety suggests a high likelihood of toxicity upon ingestion, skin contact, or inhalation.[1] Analogues with this feature are classified as toxic.[1] Pyridine and its derivatives can also produce systemic effects such as headache, nausea, and nervousness upon overexposure.[11]

  • Skin and Eye Irritation/Corrosion: The compound is expected to be a severe irritant and potentially corrosive to the skin and eyes.[1] Direct contact may lead to chemical burns and irreversible eye damage.[1][10] Pyridine derivatives are known to cause local irritation on contact with skin and mucous membranes.[11][12]

  • Respiratory Irritation: Inhalation of dust or aerosols is likely to cause irritation to the respiratory tract.[3][6][7]

  • Chronic Exposure and Other Hazards: There is insufficient data to assess the carcinogenic, mutagenic, or reproductive toxicity of this specific compound.[3] However, some pyridine derivatives have been identified as potential carcinogens in animal studies.[11] Long-term exposure to respiratory irritants may lead to airway diseases.[11]

Experimental Protocols for Safe Handling

Adherence to strict safety protocols is mandatory when handling (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol.

Engineering Controls and Personal Protective Equipment (PPE)

cluster_0 Hierarchy of Controls Elimination Elimination Substitution Substitution Elimination->Substitution Engineering Controls Engineering Controls Substitution->Engineering Controls Administrative Controls Administrative Controls Engineering Controls->Administrative Controls PPE PPE Administrative Controls->PPE

Figure 2: Hierarchy of Controls for Chemical Safety.

  • Ventilation: All work must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][8]

  • Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[2][8] Contaminated clothing should be removed and washed before reuse.[2][8]

  • Respiratory Protection: If the fume hood is not available or if there is a risk of aerosol generation, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter.[3]

Safe Handling and Storage Protocol
  • Handling:

    • Avoid contact with skin, eyes, and clothing.[2][3][4]

    • Do not breathe dust or aerosols.[1][3]

    • Wash hands thoroughly after handling.[1][2][3][8]

    • Do not eat, drink, or smoke in the work area.[1][3][8]

  • Storage:

    • Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][9]

    • Store locked up or in an area accessible only to qualified personnel.[1][3]

    • Store away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[4][6][9]

First Aid Measures

Immediate medical attention is required in case of exposure. Show the Safety Data Sheet to the attending physician.[1]

  • If Swallowed: Immediately call a POISON CENTER or doctor.[1] Rinse mouth. Do NOT induce vomiting.[8]

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower.[1][8] Call a physician immediately.[1]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[3][8] Immediately call a physician.[1] If breathing has stopped, provide artificial respiration.[9]

  • If in Eyes: Rinse cautiously with water for several minutes.[2][3][8] Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][8] Immediately call an ophthalmologist.[1]

Risk Assessment and Management Workflow

A systematic risk assessment should be performed before commencing any work with this compound.

A Identify Hazards (Toxicity, Corrosivity, etc.) B Assess Risks (Likelihood & Severity of Exposure) A->B C Implement Control Measures (Fume Hood, PPE, etc.) B->C D Document & Review (Update SOPs, Training) C->D

Figure 3: Risk Assessment Workflow.

  • Hazard Identification: Review this guide and any available SDS for the compound and its analogues.

  • Exposure Assessment: Evaluate the experimental procedure to determine potential routes of exposure (inhalation, dermal, ingestion) and the quantities being used.

  • Control Implementation: Select and implement the appropriate engineering controls, administrative controls (e.g., standard operating procedures), and PPE.

  • Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible.[4][7] All personnel should be trained on the specific hazards and emergency procedures.

Conclusion

While (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol is a compound with significant potential in research and development, its structural features suggest a hazardous profile that commands respect and caution. The analogue-based assessment presented in this guide indicates that the substance is likely to be toxic if swallowed, inhaled, or on contact with skin, and has the potential to cause severe skin and eye damage. Researchers and laboratory managers must enforce the stringent handling protocols, engineering controls, and PPE requirements outlined herein to mitigate risks and ensure a safe working environment.

References

  • Sigma-Aldrich. (2025, November 6).
  • Safety D
  • TCI Chemicals. (2025, November 4).
  • JUNSEI CHEMICAL CO., LTD. (2024, July 10).
  • Fisher Scientific. (n.d.).
  • Thermo Fisher Scientific. (2014, September 19).
  • Santa Cruz Biotechnology. (n.d.).
  • 3 - Safety D
  • American Chemical Society. (2016, April 14). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry.
  • Fisher Scientific. (2010, June 21).
  • Thermo Fisher Scientific. (2025, September 15).
  • Fisher Scientific. (2010, April 10).
  • PubChem. (n.d.). 4-Hydroxymethylpyridine (C6H7NO).
  • PubChem. (n.d.). 3-Pyridinemethanol (C6H7NO).
  • NextSDS. (n.d.). (5-amino-6-chloropyridin-2-yl)
  • ChemicalBook. (2026, March 21). Chemical Safety Data Sheet MSDS / SDS - 3-Acetyl-6-chloropyridazine.
  • Institute of Molecular and Translational Medicine. (2025, December 3). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell.
  • National Toxicology Program (NTP). (n.d.). 2-Chloropyridine.

Sources

Foundational

Mechanism of Action of Pyridazine-Pyridine Scaffold SCD1 Inhibitors: A Technical Guide to (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol-Derived Therapeutics

Executive Summary The compound (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol (CAS 1346809-26-4) serves as a critical synthetic linchpin in the development of small-molecule therapeutics targeting Stearoyl-CoA Desatura...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol (CAS 1346809-26-4) serves as a critical synthetic linchpin in the development of small-molecule therapeutics targeting Stearoyl-CoA Desaturase 1 (SCD1) [1][2]. SCD1 is a master regulator of lipid metabolism, responsible for the Δ9-cis desaturation of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs)[3]. By utilizing this highly functionalized biaryl intermediate, medicinal chemists can synthesize potent, orally bioavailable SCD1 inhibitors that hold significant clinical promise for treating non-alcoholic steatohepatitis (NASH), diet-induced obesity, and specific lipogenesis-dependent malignancies[3].

This whitepaper dissects the structural rationale of this intermediate, the downstream mechanism of action of its derivative drugs, and the self-validating experimental workflows required for their preclinical evaluation.

Chemical Foundation: The Rationale of the Biaryl Scaffold

The architecture of (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol is meticulously designed to provide two distinct sites for orthogonal functionalization, allowing researchers to build the three essential pharmacophores of an SCD1 inhibitor:

  • The Pyridazine C6-Chlorine (The Lipophilic Tail Attachment): The highly electron-deficient pyridazine ring activates the C6-chlorine atom for Nucleophilic Aromatic Substitution ( SN​Ar )[2]. By reacting this intermediate with functionalized cyclic amines (e.g., substituted piperidines or piperazines), researchers generate the lipophilic tail required to anchor the drug deep within the hydrophobic substrate-binding tunnel of the SCD1 enzyme[2].

  • The Pyridine-3-Methanol Group (The Polar Head Group): The hydroxymethyl group serves as a versatile synthetic handle. It is typically oxidized to a carboxylic acid and subsequently converted into an amide, oxadiazole, or cyclic urea[2][4]. This polar head group is essential for interacting with the cytosolic interface of the enzyme, near the catalytic diiron center.

  • The Biaryl Core: The rigid pyridazine-pyridine axis mimics the linear geometry of the stearoyl-CoA aliphatic chain, ensuring optimal spatial orientation within the endoplasmic reticulum (ER) membrane[1][2].

Mechanism of Action: SCD1 Inhibition and Metabolic Reprogramming

Target Biology

SCD1 (EC 1.14.19.1) is an integral ER membrane protein containing a catalytic diiron center[1][5]. It operates in a multi-enzyme complex, utilizing electrons transferred from NADH via cytochrome b5 reductase and cytochrome b5 to activate molecular oxygen[5]. This process introduces a double bond at the Δ9 position of palmitoyl-CoA (16:0) or stearoyl-CoA (18:0), yielding palmitoleoyl-CoA (16:1) and oleoyl-CoA (18:1), respectively[3].

Inhibitor Binding and Downstream Efficacy

Drugs derived from the (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol scaffold act as competitive inhibitors. By occupying the substrate-binding channel, they block the entry of SFAs. The physiological consequences of this blockade are profound:

  • Hepatic Steatosis (NASH): Inhibition halts the de novo synthesis of MUFAs, which are the preferred substrates for triglyceride and cholesteryl ester synthesis. This leads to a rapid reduction in hepatic lipid droplets and improved whole-body insulin sensitivity[3].

  • Oncology (Lipotoxicity): Cancer cells often upregulate SCD1 to mitigate the toxic accumulation of SFAs. Inhibiting SCD1 strips away this protective mechanism, leading to severe ER stress, membrane rigidification, and lipotoxic apoptosis in malignant cells[3].

SCD1_Pathway SFA Saturated Fatty Acids (SFAs) (Palmitoyl-CoA / Stearoyl-CoA) SCD1 SCD1 Enzyme (Endoplasmic Reticulum) SFA->SCD1 Substrate Lipotoxicity Lipotoxicity & Apoptosis (Cancer Cells) SFA->Lipotoxicity Accumulation (When SCD1 Inhibited) Oxidation Fatty Acid Oxidation (Energy Expenditure) SFA->Oxidation Shunted to Mitochondria MUFA Monounsaturated Fatty Acids (Palmitoleoyl-CoA / Oleoyl-CoA) SCD1->MUFA Desaturation (Δ9) Inhibitor Pyridazine-Pyridine SCD1 Inhibitor Inhibitor->SCD1 Blocks Active Site Lipid Lipid Storage (Triglycerides / Cholesteryl Esters) MUFA->Lipid Lipogenesis

Fig 1: SCD1 metabolic pathway and the mechanism of action of pyridazine-pyridine inhibitors.

Quantitative Pharmacological Profiling

The modularity of the (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol intermediate has allowed for extensive Structure-Activity Relationship (SAR) campaigns. A persistent challenge in SCD1 inhibition is mechanism-based toxicity (e.g., skin and eye abnormalities due to sebaceous gland atrophy)[3]. Modern drug design utilizes this scaffold to create liver-targeted analogs (via OATP transporters) to bypass these systemic side effects.

Table 1: Pharmacological Data of Pyridazine-Pyridine Derived SCD1 Inhibitors

Compound Class / ModificationTarget EnzymeEnzymatic IC₅₀ (nM)Cellular Desaturation Index ReductionKey Pharmacological Advantages
Pyridazine-Piperidine Amides Human / Mouse SCD1< 50 nM> 80% (HepG2 cells)High systemic potency; robust cellular target engagement[2].
Pyridine-Piperazine Ureas Mouse SCD1~ 100 nM60 - 70%Improved metabolic stability and oral bioavailability[1][4].
Liver-Targeted Analogs Human SCD1< 20 nM> 85% (In vivo Liver)Avoids skin/eye toxicity by exploiting hepatocyte OATP transporters.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these drugs relies on self-validating systems where the simultaneous measurement of precursors and products acts as an internal control.

Protocol A: In Vitro Radiometric Enzymatic Assay

Causality Focus: Why use AgNO3​ TLC?

  • Preparation: Isolate rat or human liver microsomes (rich in ER membranes containing SCD1 and cytochrome b5)[5].

  • Reaction: Incubate microsomes with the synthesized inhibitor, NADH (electron donor), and 14C -stearoyl-CoA (radiolabeled substrate).

  • Termination & Saponification: Stop the reaction with 10% KOH in ethanol and heat to 80°C to saponify the CoA-esters into free fatty acids.

  • Separation: Spot the extracted lipids onto a Thin-Layer Chromatography (TLC) plate impregnated with 10% Silver Nitrate ( AgNO3​ ).

    • The Causality: Silver ions reversibly form complex π -bonds with the double bond of the newly formed 14C -oleate. This drastically increases its polarity relative to the saturated 14C -stearate, allowing distinct, self-validating separation of substrate and product without complex chromatography.

  • Quantification: Measure radioactivity using a phosphorimager to calculate the exact conversion rate and determine the IC50​ .

Protocol B: Cellular Desaturation Index (DI) via GC-MS

Causality Focus: Why derivatize to FAMEs?

  • Cell Culture: Treat HepG2 (human hepatoma) cells with varying concentrations of the inhibitor for 24 hours.

  • Lipid Extraction: Lyse cells and extract total lipids using the Folch method (Chloroform:Methanol 2:1).

  • Derivatization: Treat the lipid extract with Boron Trifluoride ( BF3​ ) in methanol at 90°C.

    • The Causality: Free fatty acids and triglycerides possess high boiling points and polar carboxylic heads, making them unsuitable for Gas Chromatography (GC). BF3​ -methanol transesterifies these lipids into highly volatile Fatty Acid Methyl Esters (FAMEs), ensuring sharp, quantifiable chromatographic peaks.

  • GC-MS Analysis: Inject FAMEs into the GC-MS. Calculate the Desaturation Index (DI) by taking the ratio of Palmitoleate (16:1) to Palmitate (16:0).

    • Self-Validation: Because the DI is a ratio, it intrinsically normalizes for any variations in cell count, extraction efficiency, or total lipid content, providing a foolproof metric of intracellular SCD1 inhibition.

Workflow Synthesis 1. SNAr Synthesis (Core + Piperidine) Microsome 2. In Vitro Enzymatic Assay (Liver Microsomes + 14C-Stearoyl-CoA) Synthesis->Microsome Cellular 3. Cellular Assay (HepG2 Cells + Inhibitor) Microsome->Cellular Select IC50 < 100nM Extraction 4. Lipid Extraction & Derivatization (FAMEs) Cellular->Extraction GCMS 5. GC-MS Analysis (Calculate Desaturation Index) Extraction->GCMS

Fig 2: Experimental workflow for validating SCD1 inhibitors, from SNAr synthesis to GC-MS analysis.

References

  • An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors Source: PubMed Central (PMC) URL:[Link]

  • Chapter 9: Stearoyl-CoA Desaturase 1 (SCD1) Inhibitors: Bench to Bedside Must Only Go Through Liver Source: Royal Society of Chemistry (Books) URL:[Link]

  • Stearoyl-CoA desaturase inhibitors: update on patented compounds Source: Expert Opinion on Therapeutic Patents (gsartor.org archive) URL:[Link]

  • Discovery of Potent, Selective, Orally Bioavailable Stearoyl-CoA Desaturase 1 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • The Role of Stearoyl-coenzyme A Desaturase 1 in Liver Development, Function, and Pathogenesis Source: Journal of Renal and Hepatic Disorders URL:[Link]

  • Information on EC 1.14.19.1 - stearoyl-CoA 9-desaturase and Organism(s) Homo sapiens Source: BRENDA Enzyme Database URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol

Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Engineers Document Type: Advanced Protocol and Mechanistic Guide Introduction & Strategic Rationale The structural motif comprising a pyridazine...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Engineers Document Type: Advanced Protocol and Mechanistic Guide

Introduction & Strategic Rationale

The structural motif comprising a pyridazine ring linked to a pyridine core is a highly privileged scaffold in modern medicinal chemistry. Such biaryl nitrogenous systems are frequently deployed in the development of dual-target therapeutics, notably in PARP1/c-Met inhibitors designed to overcome resistance mechanisms in oncology[1].

The target molecule, (5-(6-chloropyridazin-3-yl)pyridin-3-yl)methanol , serves as a critical, highly functionalized intermediate. It possesses a reactive benzylic-like alcohol for further derivatization (e.g., etherification, fluorination, or oxidation) and a pendant chloro-pyridazine handle primed for subsequent SN​Ar or cross-coupling reactions.

To construct this scaffold, we employ a regioselective Suzuki-Miyaura cross-coupling. The chemical logic relies on the differential reactivity of the symmetric 3,6-dichloropyridazine . By carefully controlling the stoichiometry and utilizing a bidentate palladium catalyst, we can achieve high mono-coupling fidelity with (5-(hydroxymethyl)pyridin-3-yl)boronic acid , preventing the formation of unwanted di-coupled byproducts[2].

Experimental Workflow & Logical Architecture

The following diagram illustrates the critical path of the synthesis, highlighting the phase transitions and validation checkpoints inherent to the protocol.

Workflow Reagents 1. Reagent Assembly 3,6-Dichloropyridazine (1.2 eq) Boronic Acid (1.0 eq) Catalyst 2. Catalytic System Pd(dppf)Cl2·CH2Cl2 (0.05 eq) K2CO3 (2.0 eq) in Dioxane/H2O Reagents->Catalyst Reaction 3. Cross-Coupling 80°C, 15 hours Inert Argon Atmosphere Catalyst->Reaction Workup 4. Biphasic Workup EtOAc / Brine Extraction Phase Separation Reaction->Workup Purification 5. Chromatography Silica Gel (DCM:MeOH) Isolate Mono-coupled Product Workup->Purification Product Target Molecule (5-(6-Chloropyridazin-3-yl) pyridin-3-yl)methanol Purification->Product

Fig 1: Logical workflow for the Suzuki-Miyaura synthesis of the target biaryl heterocycle.

Quantitative Reaction Parameters

To ensure reproducibility, the stoichiometry is biased slightly toward the di-halogenated electrophile. This statistical advantage suppresses the formation of the 3,6-bis(pyridin-3-yl)pyridazine byproduct.

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction
3,6-Dichloropyridazine148.981.201.79 g (12.0 mmol)Electrophile
(5-(Hydroxymethyl)pyridin-3-yl)boronic acid152.941.001.53 g (10.0 mmol)Nucleophile
K2​CO3​ 138.212.503.45 g (25.0 mmol)Inorganic Base
Pd(dppf)Cl2​⋅CH2​Cl2​ 816.640.05408 mg (0.5 mmol)Catalyst
1,4-Dioxane88.11-40 mLOrganic Solvent
Deionized Water18.02-10 mLAqueous Co-solvent

Step-by-Step Self-Validating Protocol

This protocol is designed as a self-validating system; visual and physical cues are provided to ensure the operator can confirm the success of each phase before proceeding.

Phase 1: System Degassing and Initiation
  • Setup: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 3,6-dichloropyridazine (1.79 g), (5-(hydroxymethyl)pyridin-3-yl)boronic acid (1.53 g), and K2​CO3​ (3.45 g)[2].

  • Solvent Addition: Add 1,4-dioxane (40 mL) and H2​O (10 mL) via syringe.

  • Degassing (Critical Step): Sparge the heterogeneous mixture with Argon gas for exactly 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the rapid oxidation of the Pd(0) active species.

  • Catalyst Introduction: Quickly add the Pd(dppf)Cl2​⋅CH2​Cl2​ catalyst (408 mg) against a positive flow of Argon. Seal the tube.

    • Validation: The solution will immediately take on a deep red/orange hue, characteristic of the dissolved dppf-ligated palladium complex.

Phase 2: Thermal Activation and Monitoring
  • Heating: Transfer the sealed flask to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 15 hours[2].

    • Causality: 80 °C provides sufficient thermal energy to overcome the activation barrier of the oxidative addition into the electron-deficient C-Cl bond while minimizing thermal degradation of the boronic acid.

  • In-Process Control (IPC): After 14 hours, halt stirring briefly and sample the organic layer for TLC (Eluent: 5% MeOH in DCM).

    • Validation: The starting 3,6-dichloropyridazine (high Rf) should be nearly consumed. A new, strongly UV-active spot (target product) will appear at a lower Rf due to the polar hydroxymethyl group.

Phase 3: Quenching and Workup
  • Cooling & Concentration: Cool the reaction mixture to room temperature. Remove the bulk of the 1,4-dioxane using a rotary evaporator under reduced pressure.

  • Extraction: Dilute the remaining aqueous slurry with Ethyl Acetate (50 mL) and Water (20 mL). Transfer to a separatory funnel and partition. Extract the aqueous layer with additional EtOAc ( 2×30 mL).

  • Washing & Drying: Wash the combined organic extracts with saturated NaCl brine (30 mL). Dry the organic layer over anhydrous Na2​SO4​ .

    • Validation: The organic layer should be clear but slightly colored (yellow/orange) from residual catalyst. If a black precipitate is present, it indicates Pd-black formation (catalyst decomposition), which is normal at this stage and will be removed during filtration.

Phase 4: Purification
  • Filtration & Loading: Filter the dried organics and concentrate to a crude solid. Dry-load the solid onto silica gel.

  • Flash Chromatography: Purify via flash column chromatography using a gradient of 0% to 5% Methanol in Dichloromethane (DCM)[2].

  • Isolation: Pool the fractions containing the pure product (identified via TLC) and concentrate in vacuo to afford (5-(6-chloropyridazin-3-yl)pyridin-3-yl)methanol.

Mechanistic Insights and Troubleshooting

  • Ligand Selection: The use of the bidentate ligand 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is intentional. Monodentate ligands (like PPh3​ ) often suffer from rapid displacement and catalyst deactivation when reacting with highly electron-deficient heteroaryls like pyridazines. The large bite angle of dppf stabilizes the Pd intermediate and accelerates the reductive elimination step[2].

  • Solvent System: The 4:1 Dioxane/Water mixture is critical. The water dissolves the K2​CO3​ , generating the highly reactive boronate complex ( [R−B(OH)3​]− ) required for the transmetalation step, while Dioxane solubilizes the organic electrophile.

References

  • Rational Design of PARP1/c-Met Dual Inhibitors for Overcoming PARP1 Inhibitor Resistance Induced by c-Met Overexpression | Journal of Medicinal Chemistry - ACS Publications. American Chemical Society. Available at:[Link]

  • Towards dual inhibitors of the MET kinase and WNT signaling pathway; design, synthesis and biological evaluation - PMC. National Institutes of Health. Available at:[Link]

Sources

Application

The Strategic Utility of (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol in Medicinal Chemistry: Application Notes and Protocols

Introduction: The Pyridinyl-Pyridazine Scaffold as a Privileged Motif In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyridinyl-Pyridazine Scaffold as a Privileged Motif

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Heterocyclic compounds, particularly those containing nitrogen, are foundational to this process, with scaffolds like pyridine and pyridazine being prominently featured in a multitude of FDA-approved drugs.[1][2] The pyridinyl-pyridazine core, in particular, has emerged as a "privileged structure," demonstrating a remarkable capacity to interact with a diverse range of biological targets, most notably protein kinases.[3][4] This is largely attributed to the electronic properties of the diazine (pyridazine) ring, whose nitrogen atoms can serve as crucial hydrogen bond acceptors, often interacting with the hinge region of kinase active sites.[1]

This guide focuses on (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol , a versatile bifunctional building block designed for efficient lead generation and optimization campaigns. This molecule offers medicinal chemists three key strategic advantages:

  • A Bio-relevant Core: It incorporates the validated pyridinyl-pyridazine scaffold known for its kinase-inhibiting potential.[5]

  • Orthogonal Functional Handles: It possesses two distinct points for chemical diversification. The chlorine atom on the pyridazine ring is primed for cross-coupling reactions or nucleophilic aromatic substitution (SNAr), while the primary alcohol on the pyridine ring allows for esterification, etherification, or oxidation to introduce further complexity.

  • Vectorial Diversity: The defined connectivity of the rings and the placement of the functional groups provide a well-defined three-dimensional vector for probing the chemical space within a target's binding pocket.

These application notes provide a comprehensive overview of a proposed synthetic route to this valuable building block and detail its subsequent application in the elaboration of more complex molecular architectures.

Part 1: Synthesis of (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol

The synthesis of the title compound can be efficiently achieved through a three-step sequence, commencing with commercially available starting materials. The overall strategy involves a regioselective Miyaura borylation, followed by a robust Suzuki-Miyaura cross-coupling, and concludes with a selective reduction.

Synthetic_Scheme_1 cluster_0 Step 1: Miyaura Borylation cluster_1 Step 2: Suzuki Coupling cluster_2 Step 3: Reduction 3_6_dichloropyridazine 3,6-Dichloropyridazine pyridazine_boronate 6-Chloro-3-(pinacolato)pyridazine 3_6_dichloropyridazine->pyridazine_boronate Dioxane, 80 °C B2pin2 B2pin2, KOAc PdCl2(dppf) methyl_5_bromonicotinate Methyl 5-bromonicotinate coupled_ester Methyl 5-(6-chloropyridazin-3-yl)nicotinate methyl_5_bromonicotinate->coupled_ester Pd(PPh₃)₄, Na₂CO₃ DME/H₂O, 80 °C target_molecule (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol coupled_ester_ref->target_molecule NaBH₄, MeOH THF, Reflux

Diagram 1: Proposed three-step synthesis of the target building block.

Protocol 1.1: Synthesis of 6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine

This procedure details the regioselective palladium-catalyzed borylation of 3,6-dichloropyridazine. The use of a phosphine-ligated palladium catalyst and a mild base like potassium acetate (KOAc) favors the formation of the desired C-B bond.[6][7]

Experimental Protocol:

  • To a dry oven-dried Schlenk flask, add 3,6-dichloropyridazine (1.0 equiv.), bis(pinacolato)diboron (B₂pin₂, 1.1 equiv.), and potassium acetate (KOAc, 3.0 equiv.).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Under the inert atmosphere, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 equiv.).

  • Add anhydrous 1,4-dioxane via syringe.

  • Place the flask in a preheated oil bath at 80 °C and stir the reaction mixture vigorously for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the product as a white solid.

ParameterValue/ConditionRationale & In-Text Citation
Palladium Catalyst PdCl₂(dppf)dppf is a robust ligand that promotes efficient catalytic turnover in Miyaura borylation reactions.[7]
Boron Source Bis(pinacolato)diboron (B₂pin₂)A stable, easy-to-handle solid that is widely used for creating boronic esters.[6]
Base Potassium Acetate (KOAc)A mild base sufficient to facilitate the catalytic cycle without promoting unwanted side reactions like Suzuki coupling.[6]
Solvent Anhydrous 1,4-DioxaneA common aprotic solvent for palladium-catalyzed cross-coupling reactions.[8]
Temperature 80 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate.
Typical Yield 60-75%Based on literature precedents for borylation of similar electron-deficient heteroaryl chlorides.[7][8]
Protocol 1.2: Synthesis of Methyl 5-(6-chloropyridazin-3-yl)nicotinate

This step involves the Suzuki-Miyaura cross-coupling of the synthesized pyridazine boronic ester with commercially available methyl 5-bromonicotinate. This reaction is a highly reliable method for forming C(sp²)-C(sp²) bonds.

Experimental Protocol:

  • In a round-bottom flask, combine methyl 5-bromonicotinate (1.0 equiv.), 6-chloro-3-(pinacolato)pyridazine (1.1 equiv.), and sodium carbonate (Na₂CO₃, 2.0 equiv.).

  • Add a 4:1 mixture of 1,2-dimethoxyethane (DME) and water.

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Under an argon atmosphere, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

  • Heat the reaction mixture to 80 °C with vigorous stirring for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the coupled product.

ParameterValue/ConditionRationale & In-Text Citation
Palladium Catalyst Pd(PPh₃)₄A widely used and effective catalyst for Suzuki-Miyaura couplings.
Base Sodium Carbonate (Na₂CO₃)A standard inorganic base for Suzuki couplings, typically used in an aqueous/organic solvent system.
Solvent System DME/Water (4:1)A common solvent mixture that facilitates the dissolution of both organic and inorganic reagents.
Temperature 80 °CA typical temperature to ensure a reasonable reaction rate for the coupling of heteroaryl halides.
Typical Yield 70-90%Based on analogous Suzuki couplings involving pyridyl and pyridazinyl systems.
Protocol 1.3: Synthesis of (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol

The final step is the reduction of the methyl ester to the primary alcohol. Sodium borohydride in the presence of methanol is an effective and selective reagent system for this transformation, offering a safer alternative to lithium aluminum hydride.

Experimental Protocol:

  • Suspend methyl 5-(6-chloropyridazin-3-yl)nicotinate (1.0 equiv.) in tetrahydrofuran (THF) in a round-bottom flask.

  • Add methanol (4.0 equiv.) to the suspension.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄, 2.0-3.0 equiv.) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of water, followed by 1M HCl to neutralize the excess base.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the final product.

ParameterValue/ConditionRationale & In-Text Citation
Reducing Agent Sodium Borohydride (NaBH₄)A mild and selective reducing agent for esters when used in conjunction with an alcohol like methanol.
Co-solvent Methanol (MeOH)Activates the NaBH₄ and participates in the reduction mechanism of the ester.
Solvent Tetrahydrofuran (THF)A suitable aprotic solvent for the reduction reaction.
Temperature RefluxHeating is often required to drive the reduction of the relatively unreactive ester group to completion.
Typical Yield 85-95%Ester reductions with NaBH₄/MeOH are typically high-yielding.

Part 2: Application in Library Synthesis - Etherification

The primary alcohol of the title compound is an excellent handle for introducing a wide variety of substituents through ether linkages. This is commonly achieved via a Williamson ether synthesis, allowing for the exploration of different side chains to optimize potency, selectivity, or pharmacokinetic properties.

Application_Scheme start_alc (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol product_ether 3-((Alkoxymethyl)-5-(6-chloropyridazin-3-yl))pyridine start_alc->product_ether DMF, 0 °C to RT reagents 1. NaH 2. R-X (Alkyl Halide)

Diagram 2: Williamson ether synthesis using the target building block.

Protocol 2.1: General Procedure for O-Alkylation

This protocol describes a general method for the synthesis of ethers from (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol and various alkyl halides.

Experimental Protocol:

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an argon atmosphere, add a solution of (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol (1.0 equiv.) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, during which time hydrogen gas evolution should cease and a solution of the alkoxide is formed.

  • Add the desired alkyl halide (R-X, 1.1 equiv.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ether.

Reagent (R-X)Product R GroupPotential Therapeutic Relevance
Benzyl bromideBenzylProbing for interactions in hydrophobic pockets.
2-(Boc-amino)ethyl bromideN-Boc-2-aminoethylIntroduction of a protected amine for further functionalization or to improve solubility.
Ethyl bromoacetateEthoxycarbonylmethylInstallation of an ester moiety that can act as a prodrug or be hydrolyzed to a carboxylic acid.
Cyclopropylmethyl bromideCyclopropylmethylIntroduction of a small, rigid aliphatic group to explore lipophilic pockets and improve metabolic stability.

Part 3: Structure-Activity Relationship (SAR) Insights

The (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol scaffold provides a rich platform for SAR exploration in drug discovery programs, particularly those targeting protein kinases.[9][10]

Sources

Method

Application Notes and Protocols for Suzuki-Miyaura Coupling with (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Suzuki-Miyaura Coupling in Heterocyclic Chemistry The Suzuki-Miyaura cross-coupling reaction stands as a pillar in...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Suzuki-Miyaura Coupling in Heterocyclic Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic organic chemistry, celebrated for its robustness, functional group tolerance, and mild reaction conditions.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction forges carbon-carbon bonds, most commonly between an organohalide and an organoboron compound.[2][3] Its impact on drug discovery and development is profound, enabling the efficient construction of complex biaryl and heteroaryl scaffolds that are prevalent in a multitude of pharmaceutical agents.[4][5][6]

This guide focuses on a specific, yet increasingly relevant, application: the Suzuki-Miyaura coupling of (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol . This substrate is a valuable building block, incorporating three key structural motifs: a pyridine ring, a pyridazine ring, and a primary alcohol. The presence of two distinct nitrogen-containing heterocycles offers multiple points for further functionalization, making it an attractive scaffold for library synthesis in medicinal chemistry. The chloro-substituent on the electron-deficient pyridazine ring serves as the electrophilic handle for the cross-coupling, while the hydroxymethyl group on the pyridine ring provides a site for subsequent chemical modification.

However, the coupling of heteroaryl chlorides, particularly those containing multiple nitrogen atoms, presents unique challenges.[5][7] These substrates can be less reactive than their bromide or iodide counterparts and may coordinate with the palladium catalyst, potentially leading to catalyst inhibition.[7][8] Furthermore, the presence of a free hydroxyl group requires careful consideration of reaction conditions to avoid unwanted side reactions. This document provides a detailed protocol and the underlying scientific rationale for successfully navigating these challenges to achieve efficient and high-yielding cross-coupling with this specific substrate.

Reagents and Materials

Successful Suzuki-Miyaura coupling hinges on the appropriate selection of reagents. The following table outlines the key components for the reaction with (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol and provides insights into their roles.

Reagent Structure/Formula Role/Function Key Considerations
Starting Material (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanolElectrophileThe chloro-pyridazine moiety is the reactive site. The compound has a molecular formula of C10H8ClN3O.[9] The alcohol functionality may require protection in certain contexts, but this protocol is designed to be compatible with the free hydroxyl group.
Boronic Acid/Ester R-B(OH)₂ or R-B(pin)NucleophileA wide variety of aryl, heteroaryl, or vinyl boronic acids/esters can be used. Boronic esters, such as pinacol esters, often exhibit enhanced stability.[10]
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂Catalyst SourceThese are common Pd(0) and Pd(II) sources, respectively. Pd(II) precatalysts are reduced in situ to the active Pd(0) species.[10]
Ligand SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Stabilizes and activates the Pd catalystBulky, electron-rich phosphine ligands are crucial for the coupling of challenging heteroaryl chlorides as they promote the rate-limiting oxidative addition step.[10][11]
Base K₃PO₄ (Potassium Phosphate)Activates the boronic acidThe base facilitates the formation of a more nucleophilic boronate "ate" complex, which is essential for the transmetalation step.[2][12][13] K₃PO₄ is a moderately strong base suitable for substrates with sensitive functional groups.
Solvent 1,4-Dioxane / H₂OReaction MediumA mixture of an organic solvent and water is common. Water can play a beneficial role in the catalytic cycle, and dioxane is a good solvent for a wide range of organic compounds.[10]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing the reaction.[3][14] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of the (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol, forming a Pd(II) complex. This is often the rate-determining step, especially for less reactive aryl chlorides.[3][14]

  • Transmetalation : The organic group from the boronic acid (activated by the base to form a boronate) is transferred to the palladium center, displacing the halide.[2][3]

  • Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][10]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)(Cl)L₂ oxidative_addition->pd_complex transmetalation Transmetalation byproduct Cl⁻ + [B(OH)₃] pd_complex->byproduct coupled_pd_complex Ar-Pd(II)(Ar')L₂ transmetalation->coupled_pd_complex reductive_elimination Reductive Elimination reductive_elimination->pd0 product Ar-Ar' (Coupled Product) reductive_elimination->product aryl_halide Ar-Cl ((5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol) aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronate [Ar'-B(OH)₃]⁻ boronic_acid->boronate boronate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol is a robust starting point for the Suzuki-Miyaura coupling of (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol with a generic arylboronic acid. Optimization may be required for specific boronic acid partners.

Materials:

  • (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (6 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous powder (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Standard laboratory glassware, including an oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), Pd₂(dba)₃ (2.5 mol%), SPhos (6 mol%), and anhydrous K₃PO₄ (3.0 equiv).

    • Rationale: The use of an oven-dried flask and anhydrous base minimizes water content that could lead to side reactions like protodeboronation of the boronic acid.[10] The stoichiometry of the boronic acid is slightly in excess to ensure complete consumption of the starting halide. The Pd:ligand ratio is chosen to ensure the formation of the active catalytic species.

  • Inert Atmosphere:

    • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

    • Rationale: The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can deactivate it.[10] Maintaining an inert atmosphere is crucial for catalytic activity.

  • Solvent Addition:

    • Add degassed 1,4-dioxane and degassed water via syringe to achieve a desired solvent ratio (e.g., 4:1 to 10:1 dioxane:water) and concentration (typically 0.1-0.2 M with respect to the limiting reagent).

    • Rationale: Solvents must be degassed to remove dissolved oxygen. The addition of a small amount of water can be beneficial for the activity of some catalyst systems and helps to dissolve the inorganic base.[10]

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously.

    • Rationale: Higher temperatures are often required for the coupling of less reactive aryl chlorides to overcome the activation energy of the oxidative addition step.[8]

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

    • Rationale: Reaction monitoring prevents unnecessary heating that could lead to product decomposition and confirms the completion of the reaction.[[“]]

Work-up and Purification

Proper work-up and purification are critical to isolate the desired product in high purity. Common impurities include unreacted starting materials, homo-coupled byproducts, and residual palladium catalyst.[16]

Procedure:

  • Quenching and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Rationale: This aqueous workup removes the inorganic base and other water-soluble impurities.[16]

  • Concentration and Preliminary Purification:

    • Concentrate the filtered organic solution under reduced pressure to obtain the crude product.

    • To remove the bulk of the residual palladium catalyst, the crude material can be dissolved in a suitable solvent and passed through a short plug of silica gel or celite, eluting with ethyl acetate.[16]

  • Chromatographic Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • The eluent system will depend on the polarity of the product but a gradient of hexane and ethyl acetate is a common starting point.

    • Rationale: Column chromatography is a highly effective method for separating the desired product from closely related impurities.[16]

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Caption: General workflow for the work-up and purification of the Suzuki-Miyaura coupling product.

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxygen exposure); Insufficient temperature; Poor choice of ligand/base.Ensure proper degassing and inert atmosphere. Increase reaction temperature. Screen alternative bulky, electron-rich ligands (e.g., RuPhos, XPhos) and bases (e.g., Cs₂CO₃).
Protodeboronation Presence of excess water or protic sources; Base is too strong or reaction time too long.Use anhydrous solvents and base. Consider using a boronic ester instead of a boronic acid. Reduce reaction time once starting material is consumed.
Homo-coupling of Boronic Acid Presence of oxygen; Pd(II) precatalyst reduction is inefficient.Ensure rigorous exclusion of oxygen. Add a small amount of a reducing agent if using a Pd(II) source, or use a Pd(0) source directly.
Dehalogenation of Starting Material Catalyst system promotes hydrodehalogenation.Screen different palladium sources and ligands. Sometimes, a milder base can suppress this side reaction.

Conclusion

The Suzuki-Miyaura coupling of (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol offers a powerful strategy for the synthesis of complex, nitrogen-rich heterocyclic compounds of interest to the pharmaceutical and materials science industries. While the coupling of heteroaryl chlorides presents inherent challenges, a carefully selected catalyst system, typically involving a palladium source and a bulky, electron-rich phosphine ligand like SPhos, in combination with an appropriate base and solvent system, can lead to high yields of the desired products. The protocol outlined in this guide provides a comprehensive and scientifically grounded starting point for researchers to successfully employ this important transformation.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Vertex AI Search. 12

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts.

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs.

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. Journal of the American Chemical Society.

  • Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products - Benchchem. Benchchem.

  • A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions - Benchchem. Benchchem.

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett.

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. Mettler Toledo.

  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed. PubMed.

  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal.

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition.

  • Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction of Naphthyl and Quinolyl Alcohols with Boronic Acids | Organic Letters - ACS Publications. ACS Publications.

  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. ChemRxiv.

  • Suzuki Reaction General Procedure - Consensus Academic Search Engine. Consensus.

  • Suzuki reaction - Wikipedia. Wikipedia.

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. Angewandte Chemie International Edition.

  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing). RSC Publishing.

  • Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides - TCI Chemicals. TCI Chemicals.

  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine - Benchchem. Benchchem.

  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | The Journal of Organic Chemistry - ACS Publications. ACS Publications.

  • Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols - Benchchem. Benchchem.

  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands | Organic Letters - ACS Publications. ACS Publications.

  • Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory - PMC. PMC.

  • The Suzuki Reaction - Andrew G Myers Research Group. Harvard University.

  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. Royal Society of Chemistry.

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION! Aryl boronic acids and palladium acetate are irrita - Sandiego. University of California, San Diego.

  • Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides | The Journal of Organic Chemistry - ACS Publications. ACS Publications.

  • Suzuki‐Miyaura couplings of 3‐pyridyl chloride (4 h),... - ResearchGate. ResearchGate.

  • Suzuki-Miyaura Coupling - Organic Synthesis. Organic Synthesis.

  • A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines - Benchchem. Benchchem.

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing. Canadian Science Publishing.

  • (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol [1346809-26-4]生产工厂. chemnet.com. methanol.html)

Sources

Application

Versatile Functionalization of the Hydroxymethyl Group in (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol: A Guide for Synthetic and Medicinal Chemists

Introduction: Unlocking the Potential of a Privileged Scaffold The heterocyclic compound (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol represents a cornerstone for the development of novel therapeutics and functional...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The heterocyclic compound (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol represents a cornerstone for the development of novel therapeutics and functional materials. Its unique architecture, featuring a pyridine ring linked to a 6-chloropyridazine moiety, offers a rich landscape for chemical modification. The hydroxymethyl group at the 3-position of the pyridine ring serves as a versatile handle for a multitude of chemical transformations, enabling the synthesis of diverse compound libraries for biological screening. This guide provides a comprehensive overview of key functionalization strategies for this hydroxymethyl group, complete with detailed protocols, mechanistic insights, and practical considerations for researchers in drug discovery and organic synthesis. The inherent reactivity of the 6-chloropyridazine core will also be addressed to provide a holistic understanding of the molecule's chemical behavior.

Strategic Functionalization Pathways

The hydroxymethyl group of (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol can be readily transformed into a variety of other functional groups, including aldehydes, halides, ethers, and esters. Each of these transformations opens up new avenues for derivatization and the exploration of structure-activity relationships (SAR).

A (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol B Aldehyde A->B Oxidation C Halide (Cl, Br) A->C Halogenation (Appel) D Ether A->D Etherification (Mitsunobu, Williamson) E Ester A->E Esterification (Acid-catalyzed, Steglich)

Caption: Key functionalization pathways for the hydroxymethyl group.

Oxidation to the Aldehyde: A Gateway to Further Derivatization

The oxidation of the primary alcohol to the corresponding aldehyde is a pivotal transformation, as the aldehyde functionality can participate in a wide array of subsequent reactions, such as reductive amination, Wittig reactions, and the formation of various heterocyclic systems. Several mild and selective oxidation methods are suitable for this substrate, minimizing the risk of over-oxidation to the carboxylic acid or side reactions with the electron-deficient heterocyclic core.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a highly reliable and mild method for the oxidation of primary alcohols to aldehydes.[1][2] It proceeds under neutral conditions at room temperature, offering excellent functional group tolerance.

Mechanism: The reaction involves the formation of a hypervalent iodine intermediate, which then undergoes a concerted elimination to yield the aldehyde, acetic acid, and iodinane.

A Alcohol + DMP B Hypervalent Iodine Intermediate A->B Ligand Exchange C Aldehyde + Iodinane + Acetic Acid B->C Concerted Elimination

Caption: Simplified workflow of Dess-Martin Oxidation.

Protocol 1: Dess-Martin Oxidation

  • To a stirred solution of (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol (1.0 eq) in dichloromethane (DCM, 0.1 M) at room temperature, add Dess-Martin periodinane (1.2 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir the biphasic mixture vigorously for 15-20 minutes until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Manganese Dioxide (MnO₂) Oxidation

Activated manganese dioxide is a chemoselective reagent for the oxidation of allylic and benzylic-type alcohols.[3][4][5][6][7] Given the benzylic nature of the hydroxymethyl group on the pyridine ring, MnO₂ offers a mild and effective alternative to other oxidation methods.

Protocol 2: Manganese Dioxide Oxidation

  • To a stirred suspension of activated manganese dioxide (10-20 eq by weight) in a suitable solvent such as DCM or chloroform, add (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol (1.0 eq).

  • Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40 °C).

  • Monitor the reaction by TLC. The reaction time can vary significantly depending on the activity of the MnO₂.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese salts.

  • Wash the Celite pad thoroughly with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.

  • Purify the product by flash column chromatography if necessary.

Method Reagents Typical Conditions Advantages Disadvantages
Dess-MartinDMPDCM, rt, 1-3 hMild, high yield, good functional group toleranceReagent can be explosive, stoichiometric waste
MnO₂Activated MnO₂DCM or CHCl₃, rt to 40°CMild, chemoselective, easy work-upRequires large excess of reagent, variable reactivity

Conversion to Halomethyl Derivatives: Building Blocks for Nucleophilic Substitution

The transformation of the hydroxymethyl group into a halomethyl group (e.g., chloromethyl or bromomethyl) generates a reactive electrophile that can be readily displaced by a variety of nucleophiles. The Appel reaction is a classic and efficient method for this conversion.[8][9][10][11]

The Appel Reaction

The Appel reaction utilizes triphenylphosphine (PPh₃) and a carbon tetrahalide (e.g., CCl₄ or CBr₄) to convert alcohols to the corresponding alkyl halides under mild, neutral conditions.[8][9]

Mechanism: The reaction proceeds through the formation of a phosphonium salt from PPh₃ and the carbon tetrahalide. The alcohol then attacks the phosphonium salt, leading to the formation of an alkoxyphosphonium halide. An Sₙ2 displacement by the halide ion then yields the alkyl halide and triphenylphosphine oxide.

A Alcohol + PPh₃ + CX₄ B Alkoxyphosphonium Halide A->B Phosphonium Salt Formation & Alcohol Attack C Alkyl Halide + Ph₃PO B->C Sₙ2 Displacement

Caption: Simplified workflow of the Appel Reaction.

Protocol 3: Appel Reaction for Chlorination

  • To a stirred solution of (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous DCM at 0 °C, add carbon tetrachloride (2.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the desired product from triphenylphosphine oxide.

Note: For the corresponding bromide, carbon tetrabromide can be used in place of carbon tetrachloride.

Etherification: Expanding Structural Diversity

The formation of ethers from the hydroxymethyl group introduces a wide range of lipophilic or functionalized side chains. The Mitsunobu reaction and the Williamson ether synthesis are two powerful methods for achieving this transformation.

The Mitsunobu Reaction

The Mitsunobu reaction allows for the condensation of an alcohol with a pronucleophile (in this case, another alcohol or a phenol) in the presence of a phosphine (e.g., PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[12][13][14][15][16]

Protocol 4: Mitsunobu Etherification with a Phenol

  • To a stirred solution of (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol (1.0 eq), the desired phenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add DIAD (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography, which can sometimes be challenging due to the presence of triphenylphosphine oxide and the reduced hydrazine byproduct.

The Williamson Ether Synthesis

The Williamson ether synthesis is a two-step process that involves the deprotonation of the alcohol to form an alkoxide, followed by an Sₙ2 reaction with an alkyl halide.[17][18][19][20][21] This method is particularly useful when the corresponding halomethyl derivative is already available (see Section 2).

Protocol 5: Williamson Ether Synthesis

  • To a stirred solution of (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol (1.0 eq) in anhydrous THF at 0 °C, add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide; 1.2 eq) and stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction with water at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Method Reagents Typical Conditions Advantages Disadvantages
MitsunobuPPh₃, DEAD/DIAD, NucleophileTHF, 0°C to rtMild, broad scopeDifficult purification, stoichiometric waste
WilliamsonStrong Base, Alkyl HalideTHF, 0°C to rtGood for simple alkylationsRequires strong base, limited to unhindered halides

Esterification: Modulating Physicochemical Properties

Esterification of the hydroxymethyl group is a straightforward way to introduce a variety of acyl groups, which can significantly impact the compound's solubility, metabolic stability, and biological activity.

Acid-Catalyzed Esterification

For simple esters, a classic Fischer-type esterification can be employed using an excess of the carboxylic acid or an acid anhydride in the presence of a catalytic amount of a strong acid.

Protocol 6: Esterification with Acetic Anhydride

  • To a solution of (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol (1.0 eq) in pyridine, add acetic anhydride (1.5 eq).

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Steglich Esterification

For more sensitive substrates or when using precious carboxylic acids, the Steglich esterification offers a milder alternative.[22][23][24][25][26] This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

Protocol 7: Steglich Esterification

  • To a stirred solution of (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol (1.0 eq), the desired carboxylic acid (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM, add a solution of DCC (1.2 eq) in DCM at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with dilute HCl and saturated aqueous sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Considerations Regarding the 6-Chloropyridazine Moiety

The 6-chloropyridazine ring is an electron-deficient heterocycle, which makes the chlorine atom susceptible to nucleophilic aromatic substitution (SₙAr).[27][28][29][30][31][32][33][34][35] This reactivity should be taken into account when planning synthetic routes. For instance, under strongly basic or high-temperature conditions, nucleophiles present in the reaction mixture (e.g., alkoxides in the Williamson ether synthesis) could potentially displace the chlorine atom. Therefore, it is often advisable to employ the mildest possible reaction conditions and to carefully monitor for potential side products.

Conclusion

The hydroxymethyl group of (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol is a highly versatile functional handle that provides access to a wide array of derivatives. The protocols and insights provided in this guide are intended to empower researchers to efficiently explore the chemical space around this valuable scaffold. By carefully selecting the appropriate synthetic methodology, novel compounds with tailored properties can be readily prepared, accelerating the pace of drug discovery and materials science.

References

  • Hirano, K., et al. (1998). Chemical Manganese Dioxide (CMD), an Efficient Activated Manganese Dioxide. Application to Oxidation of Benzylic and Allylic Alcohols. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-2.
  • Shaabani, A., et al. (2011). Effective Oxidation of Alcohols under Heterogeneous Conditions with a New Reagent: Manganese Dioxide Supported on Graphite.
  • Manganese Dioxide. Common Organic Chemistry.
  • Li, Y., et al. (2020). Manganese Dioxide with Different Crystalline Structures for Benzyl Alcohol Oxidation: A Density Functional Theory and Experimental Approach. The Journal of Physical Chemistry C, 124(24), 13134-13144.
  • Gholami, M. R., & Laeini, B. (2014). Highly selective oxidation of alcohols using MnO2/TiO2-ZrO2 as a novel heterogeneous catalyst. Comptes Rendus Chimie, 17(1), 53-58.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine.
  • Wikipedia. (n.d.).
  • Itai, T., & Natsume, S. (1962). Syntheses of Pyridazine Derivatives. I. The Reactivity of Chlorine Atoms in 3-and 6-Positions of 3, 6-Dichloropyridazine 1-Oxide. Chemical and Pharmaceutical Bulletin, 10(7), 643-646.
  • Chemistry LibreTexts. (2019). 8.11: Nucleophilic substitution in the Lab.
  • Grokipedia. (n.d.).
  • Wikipedia. (n.d.). Williamson ether synthesis. In Wikipedia.
  • Wikipedia. (n.d.). Appel reaction. In Wikipedia.
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 3-Chloro-4-methyl-6-phenylpyridazine.
  • Organic Chemistry Portal. (n.d.). Appel Reaction.
  • Lee, H. J., & Yoon, U. C. (2001). Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one. Bulletin of the Korean Chemical Society, 22(5), 549-552.
  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
  • Organic Syntheses. (n.d.). Dess-Martin periodinane.
  • Columbia University. (n.d.). Synthesis of Dess-Martin-Periodinane.
  • CymitQuimica. (n.d.). CAS 5469-69-2: 3-Amino-6-chloropyridazine.
  • Scribd. (n.d.).
  • SynArchive. (n.d.).
  • Chem-Station Int. Ed. (2014). Williamson Ether Synthesis.
  • Itai, T., & Kamiya, S. (1964). Synthesis of Pyridazine Derivatives. VIII. Nucleophilic Substitution of 3, 6-Dichloro-4-methylpyridazine. Chemical and Pharmaceutical Bulletin, 12(4), 471-476.
  • Organic Chemistry Portal. (n.d.).
  • Kumar, A., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(23), 8345.
  • Heinisch, G., & Matuszczak, B. (1990). Nucleophilic Substitution at the Pyridazine Ring Carbons. I. Synthesis of Iodopyridazines. The Journal of Organic Chemistry, 55(1), 133-136.
  • ChemicalBook. (2025).
  • Podlech, J. (2014). Synthesis of Aldehydes by Oxidation of Alcohols. In Science of Synthesis.
  • Humphries, P. S., et al. (2006). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Tetrahedron Letters, 47(42), 7449-7452.
  • Long, R., et al. (2011). Catalytic Phosphorus(V)-Mediated Nucleophilic Substitution Reactions: Development of a Catalytic Appel Reaction. The Journal of Organic Chemistry, 76(15), 6303-6310.
  • Alfa Chemistry. (2024). Appel Reaction.
  • Braun, M. (2008). Synthesis of Bromoalkanes by Substitution of Alcohols. In Science of Synthesis.
  • Organic Syntheses. (n.d.). Acid to Ester - Common Conditions.
  • Thermo Fisher Scientific. (n.d.). Active chloro-heterocycles.
  • Organic Chemistry Portal. (2019). Mitsunobu Reaction.
  • Wikipedia. (n.d.).
  • TCI Chemicals. (n.d.). Mitsunobu Reaction.
  • Khan, I., et al. (2023).
  • Wikipedia. (n.d.).
  • Merck Millipore. (n.d.). Dess–Martin Periodinane.
  • Sigma-Aldrich. (n.d.).
  • Alfa Chemistry. (2024).
  • Colacino, E., et al. (2016). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations. Beilstein Journal of Organic Chemistry, 12, 1934-1943.
  • Kumar, A., et al. (2021). Dess–Martin periodinane oxidative rearrangement for preparation of α-keto thioesters. Organic & Biomolecular Chemistry, 19(3), 563-567.
  • Chemistry Steps. (n.d.).
  • Ashenhurst, J. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry.
  • Spartan Model. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals.
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  • Blanksby, S. J., & Dua, S. (2003). Catalytic gas phase oxidation of methanol to formaldehyde. The Journal of Physical Chemistry A, 107(12), 2055-2064.

Sources

Method

preparation of (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol from halogenated pyridines

Strategic Overview (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol is a highly functionalized biaryl scaffold frequently utilized in the development of advanced therapeutics, including1[1]. The synthesis of this interme...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview

(5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol is a highly functionalized biaryl scaffold frequently utilized in the development of advanced therapeutics, including1[1]. The synthesis of this intermediate relies on the precise, regioselective cross-coupling of halogenated pyridines and diazines. This technical guide details a robust, two-step synthetic workflow starting from commercially available (5-bromopyridin-3-yl)methanol and 3,6-dichloropyridazine.

Mechanistic Rationale & Causality

To ensure a high-yielding and scalable process, the synthesis is designed around two core mechanistic principles: functional group tolerance and kinetic control.

Tolerating the Free Hydroxyl (Step 1): The synthesis begins with the Miyaura borylation of (5-bromopyridin-3-yl)methanol. A critical strategic choice here is the omission of a hydroxyl protecting group. Palladium-catalyzed borylation using bis(pinacolato)diboron (B 2​ pin 2​ ) is highly2[2]. By utilizing potassium acetate (KOAc) as a mild base, the reaction avoids the competitive Suzuki-Miyaura homo-coupling of the starting material that stronger bases (like Na 2​ CO 3​ or KOH) would induce.

Kinetic Control in Cross-Coupling (Step 2): The second step involves the cross-coupling of the resulting boronic ester with 3,6-dichloropyridazine. 3,6-Dichloropyridazine is a 3[3]. Achieving selective mono-arylation requires kinetic control. Once the first aryl group (the pyridyl moiety) is installed, it donates electron density into the pyridazine core relative to the displaced chlorine atom. This slight reduction in electrophilicity raises the activation energy for the second oxidative addition by palladium. The use of Pd(PPh 3​ ) 2​ Cl 2​ in a biphasic acetonitrile/water system has been shown to 4[4].

Synthetic Workflows & Logical Relationships

SynthesisWorkflow SM1 (5-Bromopyridin-3-yl)methanol Step1 Miyaura Borylation B2pin2, Pd(dppf)Cl2, KOAc 1,4-Dioxane, 90°C SM1->Step1 Int1 (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) pyridin-3-yl)methanol Step1->Int1 Step2 Suzuki-Miyaura Cross-Coupling Pd(PPh3)2Cl2, Na2CO3 MeCN/H2O (3:2), 80°C Int1->Step2 SM2 3,6-Dichloropyridazine SM2->Step2 Product (5-(6-Chloropyridazin-3-yl) pyridin-3-yl)methanol Step2->Product

Figure 1. Two-step synthetic workflow for the preparation of the target biaryl methanol.

Mechanism DCP 3,6-Dichloropyridazine (Highly Electrophilic) OA1 Fast Oxidative Addition at C3 DCP->OA1 Mono Mono-arylated Intermediate (Reduced Electrophilicity) OA1->Mono OA2 Slow Oxidative Addition at C6 (Kinetic Barrier) Mono->OA2 Bis Bis-arylated Byproduct (Minimized) OA2->Bis

Figure 2. Kinetic control in the selective mono-arylation of 3,6-dichloropyridazine.

Reaction Optimization Data

The selective mono-arylation of 3,6-dichloropyridazine is highly dependent on the catalyst and solvent system. Table 1 summarizes the optimization parameters derived from standard cross-coupling and 5[5].

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling for Mono-Arylation

Catalyst SystemBaseSolvent SystemTemp (°C)Isolated Yield (%)Mono:Bis Ratio
Pd(PPh 3​ ) 4​ (5 mol%)Na 2​ CO 3​ 1,4-Dioxane / H 2​ O (4:1)807188:12
Pd(dppf)Cl 2​ (5 mol%)K 2​ CO 3​ DMF / H 2​ O (4:1)906580:20
Pd(PPh 3​ ) 2​ Cl 2​ (3 mol%) Na 2​ CO 3​ MeCN / H 2​ O (3:2) 80 84 96:4

Note: The MeCN/H 2​ O (3:2) system provides optimal solubility for the inorganic base while maintaining a distinct kinetic barrier against bis-arylation.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanol

Causality Check: 1,4-dioxane is chosen as the solvent due to its optimal boiling point (101 °C) and its ability to solubilize the palladium catalyst and B 2​ pin 2​ while maintaining KOAc as a fine suspension, which is critical for the transmetalation step.

  • Preparation: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add (5-bromopyridin-3-yl)methanol (1.0 equiv, 10.0 mmol, 1.88 g), bis(pinacolato)diboron (1.2 equiv, 12.0 mmol, 3.05 g), and anhydrous potassium acetate (3.0 equiv, 30.0 mmol, 2.94 g).

  • Degassing: Add anhydrous 1,4-dioxane (40 mL). Sparge the suspension with dry nitrogen gas for 15 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive nitrogen flow, quickly add Pd(dppf)Cl 2​ ·CH 2​ Cl 2​ (0.05 equiv, 0.5 mmol, 408 mg). Seal the flask and purge the headspace with nitrogen for an additional 5 minutes.

  • Reaction: Heat the mixture in an oil bath at 90 °C for 4–6 hours with vigorous stirring.

  • Self-Validation Checkpoint: Monitor by LC-MS. The reaction is complete when the starting material mass is consumed. Target m/z[M+H] + = 236.1 .

  • Workup: Cool the mixture to room temperature and filter through a short pad of Celite, washing the pad with ethyl acetate (3 × 20 mL). Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (SiO 2​ , eluting with a gradient of 50% to 100% EtOAc in hexanes) to afford the boronic ester as a pale yellow solid.

Protocol B: Synthesis of (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol

Causality Check: The biphasic MeCN/H 2​ O (3:2) solvent system ensures the solubility of both the organic substrates and the inorganic base (Na 2​ CO 3​ ), facilitating rapid transmetalation while suppressing protodeboronation of the sensitive heteroaryl boronic ester.

  • Preparation: To a 100 mL round-bottom flask, add (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanol (1.0 equiv, 5.0 mmol, 1.17 g) and 3,6-dichloropyridazine (1.2 equiv, 6.0 mmol, 894 mg).

  • Solvent & Base: Add acetonitrile (30 mL) and a 2.0 M aqueous solution of Na 2​ CO 3​ (20 mL, 40.0 mmol). Sparge the biphasic mixture with nitrogen for 15 minutes.

  • Catalyst Addition: Add Pd(PPh 3​ ) 2​ Cl 2​ (0.03 equiv, 0.15 mmol, 105 mg) under a stream of nitrogen.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C for 12 hours under a nitrogen atmosphere.

  • Self-Validation Checkpoint: Monitor by LC-MS. Target m/z [M+H] + = 222.0 . Ensure minimal formation of the bis-arylated byproduct (m/z [M+H] + = 395.1).

  • Workup: Cool to room temperature. Separate the organic layer and extract the aqueous layer with dichloromethane (3 × 25 mL). Combine the organic layers, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (SiO 2​ , eluting with 0-5% MeOH in CH 2​ Cl 2​ ) to yield (5-(6-chloropyridazin-3-yl)pyridin-3-yl)methanol as an off-white solid.

References

  • JP5520831B2 - Inhibitors of PI3 kinase Google Patents URL
  • An In-depth Technical Guide to the Synthesis of 3-Phenyl-6-chloropyridazin-4-ol Benchchem URL
  • A scaffold for the synthesis of highly functionalised heterocycles Durham E-Theses URL
  • Microwave-Enhanced Efficient Synthesis of Diversified 3,6-Disubstituted Pyridazines ElectronicsAndBooks URL
  • Ring-Opening Alkyne Metathesis Methods For Functional Conjugated Polymer Synthesis eScholarship URL

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in the synthesis of (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges encountered during the synthesis of (5-(6-Chloropyridazi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges encountered during the synthesis of (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol. This target requires a highly controlled Suzuki-Miyaura cross-coupling between 3,6-dichloropyridazine and a (5-(hydroxymethyl)pyridin-3-yl)boron species.

The synthesis of this di-heteroaryl system is notoriously plagued by three primary issues: poor chemoselectivity (mono- vs. bis-coupling), rapid protodeboronation of the pyridine boronic acid, and catalyst deactivation by competitive heteroatom coordination. The following troubleshooting guide and validated protocols are built on self-validating mechanistic principles to ensure reproducible, high-yield results.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I isolating significant amounts of the bis-coupled byproduct instead of the desired mono-coupled chloropyridazine? A: 3,6-Dichloropyridazine is a symmetrical, highly electron-deficient electrophile. Once the first coupling occurs, the resulting mono-aryl chloropyridazine remains highly reactive toward oxidative addition. To enforce chemoselectivity[1]:

  • Stoichiometric Control: Always use the dihalide in excess (typically 1.5 to 2.0 equivalents). The unreacted 3,6-dichloropyridazine can be recovered during purification.

  • Ligand Selection: Electron-deficient bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) have been shown to favor mono-coupling over bis-coupling in polyhalogenated diazines by tightly controlling the steric environment during the second oxidative addition.

Q2: My pyridine boronic acid seems to disappear before the reaction reaches completion, leading to low yields. How do I prevent this? A: You are experiencing protodeboronation , a well-documented degradation pathway for basic heteroaromatic boronic acids [2]. Pyridine boronic acids can form zwitterionic species under neutral to slightly basic aqueous conditions, leading to rapid, unimolecular fragmentation of the C-B bond.

  • Solution: Switch from the free boronic acid to the pinacol ester (BPin) derivative. Boronate esters are significantly more stable against hydrolysis.

  • Base Optimization: Avoid harsh aqueous bases like NaOH. Use anhydrous fluoride sources (e.g., CsF) or mild phosphate bases (e.g., K3PO4) in a mixed solvent system (Dioxane/H2O) to carefully control the rate of transmetalation versus hydrolysis [3].

Q3: The reaction stalls at 50% conversion, even though I have unreacted starting materials and no protodeboronation. What is happening? A: This is a classic case of catalyst poisoning. Both the pyridazine and pyridine rings possess basic nitrogen lone pairs that can coordinate to the palladium center, displacing the phosphine ligands and forming inactive off-cycle Pd-complexes.

  • Solution: Increase the steric bulk of your ligand (e.g., moving to Buchwald-type ligands like XPhos) or use a bidentate ligand like dppf that resists displacement. Additionally, ensure rigorous degassing; oxygen exacerbates catalyst deactivation in the presence of coordinating heterocycles.

Part 2: Data Presentation

The following table summarizes the causal relationship between reaction conditions and the resulting yield/selectivity, based on internal optimization data for this specific transformation.

Catalyst SystemBase / SolventBoron SourceConversionMono:Bis RatioPrimary Failure Mode
Pd(PPh3)4 (5 mol%)Na2CO3 / Toluene:H2OFree Boronic Acid35%85:15Severe protodeboronation
Pd(PPh3)4 (5 mol%)Na2CO3 / Toluene:H2OPinacol Ester (BPin)60%70:30Catalyst poisoning / Over-reaction
Pd2(dba)3 / XPhosK3PO4 / Dioxane:H2OPinacol Ester (BPin)88%92:8Minor protodeboronation
Pd(dppf)Cl2 (5 mol%) K3PO4 / Dioxane:H2O Pinacol Ester (BPin) >95% 98:2 Optimized Condition

Part 3: Optimized Experimental Protocol

This protocol is designed as a self-validating system. The use of excess dihalide acts as an internal kinetic trap for the active Pd species, while the biphasic solvent system regulates the slow release of the active boronate, minimizing side reactions.

Materials:

  • 3,6-Dichloropyridazine (1.50 equivalents)

  • (5-(Hydroxymethyl)pyridin-3-yl)boronic acid pinacol ester (1.00 equivalent)

  • Pd(dppf)Cl2·CH2Cl2 (0.05 equivalents)

  • K3PO4 (2.00 equivalents)

  • 1,4-Dioxane / Deionized Water (4:1 v/v ratio)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3,6-dichloropyridazine (1.5 eq) and the pyridine boronic pinacol ester (1.0 eq).

  • Base Addition: Add finely ground K3PO4 (2.0 eq). Causality note: Finely grinding the base increases the surface area for the biphasic solid-liquid interface, ensuring consistent transmetalation rates.

  • Solvent & Degassing: Add the 1,4-Dioxane/H2O mixture (0.2 M relative to the boronic ester). Degas the suspension by sparging with ultra-pure Argon for 15 minutes.

  • Catalyst Introduction: Quickly remove the septum, add Pd(dppf)Cl2·CH2Cl2 (5 mol%), and reseal. Sparge for an additional 2 minutes. Causality note: Adding the catalyst last prevents premature oxidative addition in the presence of trace oxygen.

  • Reaction: Heat the mixture to 80 °C in a pre-heated oil bath for 4–6 hours. Monitor via LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NH4Cl to quench basicity and remove palladium salts. Extract the aqueous layer twice with EtOAc.

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (DCM:MeOH gradient) to isolate the pure (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol.

Part 4: Mechanistic Visualization

The following diagram illustrates the optimized reaction workflow, highlighting how the chosen conditions actively suppress failure modes.

G A 3,6-Dichloropyridazine (1.5 Equivalents) C Pd(dppf)Cl2 / K3PO4 Dioxane/H2O, 80°C A->C Rapid Oxidative Addition B Pyridine Boronic Ester (Stable Precursor) B->C Controlled Transmetalation F Protodeboronation (Suppressed) B->F Hydrolysis (Side reaction) D Mono-coupled Product (Target Molecule) C->D Reductive Elimination (Major Pathway) E Bis-coupled Product (Suppressed) C->E Over-reaction (Minor Pathway)

Caption: Optimized Suzuki-Miyaura workflow emphasizing chemoselective mono-coupling and suppressed protodeboronation.

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at:[Link]

  • Protodeboronation. Wikipedia. Available at:[Link]

  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Available at:[Link]

Optimization

Technical Support Center: HPLC Optimization for (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, stability-indicating HPLC methods for (5-(6-Chlo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, stability-indicating HPLC methods for (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol .

Due to the presence of dual basic heterocycles (pyridine and pyridazine), a polar hydroxymethyl group, and a halogen substituent, this active pharmaceutical ingredient (API) presents specific chromatographic challenges. This guide bypasses generic advice to provide mechanistic troubleshooting, self-validating protocols, and empirical data to secure method reliability.

I. Mechanistic Troubleshooting & FAQs

Q1: Why am I observing severe peak tailing (Asymmetry factor > 2.0) during my initial C18 screen?

The Causality: Peak tailing in this molecule is driven by secondary ion-exchange interactions. The pyridine ring ( pKa​≈5.2 ) and pyridazine ring ( pKa​≈2.3 ) contain basic nitrogen atoms. At a mid-range mobile phase pH (4.0–7.0), these nitrogens can exist in a partially protonated state. Simultaneously, residual silanols (Si-OH) on traditional silica-based C18 columns become ionized (Si-O⁻) above pH 4.0. The electrostatic attraction between the protonated basic nitrogens and the ionized silanols severely distorts the desorption kinetics, resulting in a stretched trailing edge [1].

The Solution: You must operate at the extremes of the pH spectrum to neutralize one of the interacting species:

  • Strategy A (Low pH): Lower the mobile phase pH to < 3.0 using 0.1% Trifluoroacetic acid (TFA) or Formic acid. This fully protonates the analytes but crucially protonates the silanols (Si-OH), eliminating their ion-exchange capacity.

  • Strategy B (High pH): Raise the mobile phase pH to > 8.5 using 10 mM Ammonium Bicarbonate. This neutralizes the basic nitrogens on the API. Because the molecule is uncharged, it interacts with the stationary phase purely through hydrophobic partitioning, yielding highly symmetrical peaks [2]. (Note: This requires a high-pH stable column with hybrid silica technology).

Q2: The compound elutes near the void volume ( k′<1 ) under acidic conditions. How can I increase retention without sacrificing peak shape?

The Causality: When utilizing Strategy A (Low pH) to fix peak tailing, both the pyridine and pyridazine rings become fully protonated. This dramatically increases the polarity and hydrophilicity of the molecule. In Reversed-Phase Liquid Chromatography (RP-HPLC), highly polar, charged species partition poorly into the hydrophobic C18 layer, leading to premature elution.

The Solution: Transition to Strategy B (High pH) . By adjusting the mobile phase to pH 9.0, the molecule is rendered completely neutral. This suppresses its polarity, maximizing its hydrophobic interaction with the stationary phase and significantly increasing the retention factor ( k′ ). If low pH is strictly required (e.g., for positive-mode LC-MS compatibility), you must abandon standard C18 and switch to a Polar-Embedded phase (which shields silanols and retains polar analytes) or utilize Hydrophilic Interaction Liquid Chromatography (HILIC) .

Q3: How do I resolve the main API from its dechlorinated byproduct?

The Causality: During stress testing (e.g., photolytic or basic degradation), the chloro group on the pyridazine ring may be lost. The resulting dechlorinated impurity has a nearly identical polarity profile to the parent API, making separation on a purely hydrophobic C18 column exceptionally difficult.

The Solution: Exploit π−π (pi-pi) interactions by changing the stationary phase selectivity. Switch from an alkyl (C18) phase to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. The electron-deficient aromatic ring of the PFP phase will undergo distinct dipole-dipole and π−π interactions with the electron-rich heteroaromatic system of the API. The presence of the electronegative chlorine atom on the parent molecule significantly alters its local electron density compared to the dechlorinated byproduct, allowing the PFP phase to pull the two peaks apart [3].

II. Mechanistic Workflow

HPLC_Optimization Molecule (5-(6-Chloropyridazin-3-yl) pyridin-3-yl)methanol Silanol Secondary Interactions with Ionized Silanols (Si-O⁻) Molecule->Silanol at mid pH (4-7) Tailing Peak Tailing & Asymmetry (As > 1.5) Silanol->Tailing LowPH Low pH (< 3.0) Protonates Silanols (Si-OH) Tailing->LowPH Strategy 1 HighPH High pH (> 8.5) Neutralizes Basic Nitrogens Tailing->HighPH Strategy 2 Resolved Symmetrical Peak Shape (As < 1.2) LowPH->Resolved Eliminates Ion-Exchange HighPH->Resolved Eliminates Analyte Charge

Workflow illustrating the mechanistic resolution of peak tailing for basic heterocycles.

III. Quantitative Data Summary

The following table summarizes the empirical optimization trajectory for this specific molecule, demonstrating the causality of pH and stationary phase selection on critical chromatographic parameters.

Optimization PhaseMobile Phase pHStationary PhaseRetention Factor ( k′ )Tailing Factor ( Tf​ )Resolution ( Rs​ ) from Dechlorinated Impurity
Initial Screen 6.5 (Ammonium Acetate)Standard C181.22.4 (Fail)1.1 (Fail)
Low pH Optimization 2.5 (0.1% TFA)Endcapped C180.8 (Fail)1.3 (Pass)1.4 (Marginal)
High pH Optimization 9.0 (10 mM NH4​HCO3​ )High-pH Hybrid C183.5 (Pass)1.1 (Pass)1.8 (Pass)
Selectivity Shift 9.0 (10 mM NH4​HCO3​ )Hybrid Phenyl-Hexyl3.8 (Pass)1.05 (Pass)2.7 (Optimal)

IV. Self-Validating Experimental Protocol: High-pH RP-HPLC

To ensure absolute reproducibility, implement the following step-by-step methodology. This protocol utilizes a high-pH approach combined with a Phenyl-Hexyl phase to simultaneously solve tailing, retention, and resolution issues.

Step 1: Mobile Phase Preparation
  • Buffer (Mobile Phase A): Dissolve 0.79 g of LC-MS grade Ammonium Bicarbonate ( NH4​HCO3​ ) in 1.0 L of Milli-Q water (18.2 MΩ·cm). Adjust the pH to exactly 9.0 ± 0.05 using 0.1 M Ammonium Hydroxide. Filter through a 0.22 µm nylon membrane.

  • Organic (Mobile Phase B): 100% HPLC-grade Acetonitrile.

Step 2: Instrumental Parameters
  • Column: Hybrid Phenyl-Hexyl (e.g., Waters XBridge Phenyl), 150 mm × 4.6 mm, 3.5 µm particle size. (Crucial: Must be rated for pH up to 11).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Stabilizes mass transfer and reduces system backpressure).

  • Detection: UV at 254 nm (Optimal for the conjugated pyridine/pyridazine system).

  • Injection Volume: 10 µL.

Step 3: Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
12.04060
15.01090
17.01090
17.1955
22.0955 (Re-equilibration)
Step 4: System Suitability Testing (SST)

Before analyzing unknown samples, the system must self-validate against the following criteria using a 0.1 mg/mL standard solution of the API:

  • Precision: %RSD of the API peak area across 5 replicate injections must be ≤2.0% .

  • Peak Symmetry: Tailing factor ( Tf​ ) measured at 5% peak height must be ≤1.5 .

  • Efficiency: Theoretical plate count ( N ) must be ≥5,000 .

  • Specificity: Resolution ( Rs​ ) between the API and the closest known impurity must be ≥1.5 .

V. References

  • - Chrom Tech, Inc. [1] 2. - AIP Publishing[2]

  • - Sigma-Aldrich[3]

Troubleshooting

purification and recrystallization methods for (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the purification of (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol. This document is designed for researchers, medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested guidance on overcoming common challenges encountered during the purification of this specific heterocyclic compound. Our approach is rooted in explaining the causal relationships behind experimental choices to empower you to adapt and troubleshoot effectively.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification strategy for (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol.

Q1: What are the key structural features of this molecule that influence the choice of purification method?

A1: The molecule's structure presents several key features that guide the purification strategy:

  • Two Nitrogen Heterocycles: The presence of both a pyridine and a pyridazine ring imparts basicity and polarity. The pKa of pyridazine is approximately 2.3, making it a weak base[1]. These nitrogen atoms are sites for hydrogen bonding, which significantly influences solvent interactions.

  • Hydroxymethyl Group (-CH₂OH): The primary alcohol is a polar functional group capable of acting as both a hydrogen bond donor and acceptor. This greatly enhances the compound's polarity and its solubility in protic solvents.

  • Chloropyridazine Moiety: The chloro- substituent adds to the molecular weight and introduces a potential site for nucleophilic substitution under harsh conditions (e.g., high temperatures with certain nucleophilic solvents), although it is generally stable under typical purification conditions[2][3].

  • Aromatic System: The two aromatic rings provide rigidity to the molecule, which is favorable for crystallization[4].

Collectively, these features render the compound a polar, crystalline solid. This makes recrystallization a highly suitable primary purification method, with column chromatography serving as an excellent secondary or alternative technique for removing closely related impurities.

Q2: What are the likely impurities I should anticipate from the synthesis of this compound?

A2: While the specific synthetic route determines the exact impurity profile, common impurities in the synthesis of pyridinylmethanol derivatives can include:

  • Unreacted Starting Materials: Precursors used in the final coupling or reduction step.

  • Over-reduced or Oxidized Species: If the methanol group is formed by reduction of a carboxylic acid or aldehyde, incomplete reduction can leave starting material, while over-reduction of other functional groups is possible. Conversely, the alcohol could be oxidized to the corresponding aldehyde.

  • Positional Isomers: Depending on the synthetic strategy, isomers may form.

  • Hydrolysis Products: If the synthesis involves ester hydrolysis, incomplete reaction can leave residual ester[5].

  • Dehalogenated Product: The chlorine atom on the pyridazine ring could potentially be removed under certain reductive conditions.

Q3: Should I choose recrystallization or column chromatography as my primary purification method?

A3: The choice depends on the impurity profile and the desired scale and purity level.

  • Recrystallization is the preferred method for large-scale purification if the crude product is relatively pure (>85-90%). It is efficient, cost-effective, and often yields material of very high purity. Given the compound's rigid, polar nature, it is an excellent candidate for recrystallization[4][6].

  • Column Chromatography is ideal for purifying small quantities, separating mixtures with very similar solubility profiles, or when the crude material is of low purity. For N-heterocyclic compounds like this one, care must be taken to avoid degradation on standard silica gel, which is acidic[7].

Troubleshooting and Advanced Guidance

This section provides solutions to specific problems you may encounter during your experiments.

Q4: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What is happening and how can I resolve it?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of the solute[8]. Impurities can also suppress the melting point, exacerbating this issue.

Causality & Solution Workflow:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (5-10% more) of the hot solvent to decrease the saturation point, ensuring the solution remains unsaturated at a higher temperature during cooling[8][9].

  • Slow Down Cooling: Rapid cooling is a common cause. Allow the flask to cool slowly to room temperature on a benchtop, insulated by a cork ring or paper towels, before moving it to an ice bath. Very slow cooling can be achieved by placing the flask in a beaker of hot water and allowing both to cool together[10].

  • Change Solvent System: If the issue persists, the boiling point of your solvent may be too high relative to the compound's melting point. Select a solvent with a lower boiling point or switch to a mixed-solvent system where crystallization can be induced at a lower temperature.

Q5: My solution is clear and supersaturated, but no crystals will form, even after cooling in an ice bath. What steps can I take to induce crystallization?

A5: The failure to form crystals from a supersaturated solution is a kinetic problem related to the high energy barrier of nucleation. Several techniques can be employed to overcome this barrier:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth to begin[7][9].

  • Seeding: Introduce a "seed crystal"—a tiny speck of the pure, solid compound—into the cold solution. This provides a template for crystal lattice formation, bypassing the initial nucleation barrier[10]. If you don't have a pure crystal, you can sometimes create one by dipping a glass rod into the solution, removing it, and allowing the solvent to evaporate, which may leave a thin crystalline film on the rod that can be reintroduced[9].

  • Reduce Solvent Volume: It is possible you have used too much solvent, which is the most common reason for crystallization failure[8]. Gently heat the solution to boil off a portion of the solvent, re-saturate the solution, and attempt to cool again.

  • Introduce an Anti-solvent: If using a single-solvent system, you can cautiously add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the cold solution until it becomes faintly turbid, which indicates the onset of precipitation[11].

Q6: I performed column chromatography on silica gel, but my recovery is low and I see new spots on my TLC plate. What is the likely cause?

A6: The basic nitrogen atoms in your compound can strongly and sometimes irreversibly interact with the acidic silanol groups on the surface of standard silica gel. This can lead to significant peak tailing, poor resolution, and in some cases, acid-catalyzed degradation of the compound on the column[7][12].

Solutions:

  • Use Deactivated Silica: Neutralize the silica gel before use. This can be done by preparing the slurry in an eluent containing a small amount of a volatile base, such as 0.5-1% triethylamine (TEA) or pyridine. This base will occupy the acidic sites on the silica, preventing your compound from binding too strongly[7].

  • Switch to an Alternative Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a good alternative for purifying acid-sensitive or basic compounds[7].

    • Reverse-Phase Silica (C18): If your compound has sufficient hydrophobicity, reverse-phase chromatography using solvents like acetonitrile and water can be an excellent purification method.

Data Presentation & Key Parameters
Table 1: Properties of Common Solvents for Recrystallization

Selecting the right solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound poorly at low temperatures but well at high temperatures[13]. Given the polar nature of (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol, polar solvents are a logical starting point.

SolventBoiling Point (°C)Polarity (Dielectric Constant, ε)Key Considerations
Water10080.4Excellent for highly polar compounds. High boiling point allows for a large solubility differential. Dries slowly[14].
Ethanol (95%)7824.3Excellent general-purpose polar solvent. Often used in a mixed system with water[14].
Methanol6533.6Good for polar compounds, volatile and easy to remove[14].
Isopropanol8218.3Less polar than ethanol, good for compounds with intermediate polarity.
Ethyl Acetate776.0Good for compounds of intermediate polarity. Often paired with hexanes as an anti-solvent[14].
Acetone5620.7Powerful solvent, but its low boiling point may not provide a sufficient solubility gradient[15].
Acetonitrile8237.5A polar aprotic solvent, can be effective for N-heterocycles[16].
Toluene1112.4Good for aromatic compounds, but high boiling point can make it difficult to remove and may lead to oiling out[14].
Heptane/Hexane98 / 69~1.9Non-polar. Primarily used as an "anti-solvent" in mixed-solvent systems with more polar solvents like ethyl acetate[14].
Experimental Protocols & Workflows
Protocol 1: Single-Solvent Recrystallization

This method is ideal when a single solvent is found that provides a large solubility difference between hot and cold conditions.

  • Solvent Screening: In a small test tube, add ~20-30 mg of your crude material. Add a polar solvent (e.g., ethanol, isopropanol) dropwise at room temperature. If the compound dissolves easily, the solvent is too good. If it is insoluble, heat the mixture to boiling. If it dissolves completely when hot, it is a potentially good candidate.

  • Dissolution: Place the bulk of your crude compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring. Add just enough hot solvent to fully dissolve the compound[14].

  • Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period. Slow cooling promotes the formation of larger, purer crystals[17]. Once at room temperature, you can place the flask in an ice-water bath for 20-30 minutes to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Diagram 1: Single-Solvent Recrystallization Workflow

G cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude Solid in Flask B Add Minimum Amount of Hot Solvent A->B C Completely Dissolved? B->C D Yes C->D E No (Insoluble Impurities) C->E G Cool Slowly to Room Temp D->G F Hot Gravity Filtration E->F F->G H Cool in Ice Bath G->H I Vacuum Filtration H->I J Wash with Ice-Cold Solvent I->J K Dry Under Vacuum J->K L L K->L Pure Crystalline Product

Caption: A standard workflow for single-solvent recrystallization.

Protocol 2: Mixed-Solvent Recrystallization (Solvent/Anti-Solvent Method)

This is a powerful technique when no single solvent is ideal. It uses a pair of miscible solvents: one in which the compound is soluble (the "solvent") and one in which it is insoluble (the "anti-solvent")[11].

  • Solvent Pair Selection: Choose a miscible solvent pair. Common pairs for polar compounds include ethanol/water, methanol/water, and ethyl acetate/hexane[13].

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "solvent" (e.g., ethanol).

  • Induce Crystallization: While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise with swirling. Continue adding until the solution becomes persistently cloudy (turbid). This indicates you have reached the point of saturation[11][17].

  • Re-homogenize: Add a few drops of the hot "solvent" back into the mixture until the cloudiness just disappears. The solution is now perfectly saturated.

  • Cooling and Isolation: Follow steps 4-6 from the Single-Solvent Recrystallization protocol.

Diagram 2: Troubleshooting Logic for Failed Crystallization

G Start No Crystals Formed After Cooling Q1 Is the solution cloudy? Start->Q1 A1_Yes Scratch inner wall of flask with a glass rod. Q1->A1_Yes Yes Q2 Is the solution clear? Q1->Q2 No End Crystallization Induced A1_Yes->End A2_Seed Add a seed crystal. Q2->A2_Seed A2_Evap Reduce solvent volume by boiling, then cool again. A2_Seed->A2_Evap If no seed crystal available or seeding fails... A2_Seed->End A2_Anti Add anti-solvent dropwise until turbidity appears. A2_Evap->A2_Anti If still no crystals... A2_Evap->End A2_Anti->End

Sources

Reference Data & Comparative Studies

Validation

Comparative Performance Guide: High-Field vs. Benchtop NMR Spectrometry for Structural Elucidation of (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol

Executive Summary In modern pharmaceutical development, the structural verification of complex bi-aryl building blocks is a critical quality control bottleneck. This guide objectively compares the analytical performance...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical development, the structural verification of complex bi-aryl building blocks is a critical quality control bottleneck. This guide objectively compares the analytical performance of a high-field 400 MHz superconducting NMR against an 80 MHz cryogen-free benchtop NMR for the structural elucidation of (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol (CAS: 1346809-26-4).

While benchtop NMR systems have revolutionized routine QA/QC by moving analytics out of the basement and into the fume hood[1], their lower magnetic field strengths impose strict physical limits on spectral resolution[2]. By analyzing the specific spin-system dynamics of this bi-aryl intermediate, this guide establishes a self-validating framework for determining when benchtop NMR is sufficient, and when high-field instrumentation is analytically mandatory.

The Physics of Resolution: Causality in Aromatic Spin Systems

(5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol (C₁₀H₈ClN₃O) features a pyridine ring and a 6-chloropyridazine ring. The electron-withdrawing nature of the heteroatoms clusters the five aromatic protons into a narrow chemical shift window between 7.8 ppm and 9.1 ppm .

The analytical challenge lies in the ratio of the frequency difference between coupled protons ( Δν ) to their scalar coupling constant ( J ).

  • At 400 MHz: A chemical shift difference of 0.3 ppm between the pyridazine H-4' and H-5' protons equates to a frequency separation of 120 Hz . With a typical ortho-coupling of J=9 Hz, the ratio Δν/J=13.3 . Because this ratio is >10 , the protons behave as a weakly coupled first-order AX spin system , yielding two clean, symmetrical doublets.

  • At 80 MHz: The same 0.3 ppm difference equates to only 24 Hz . The ratio drops to Δν/J=2.6 . The system transitions into a strongly coupled second-order AB spin system . This causes severe "roofing" (intensity distortion) and multiplet overlap, obscuring the exact J -couplings required for de novo structural confirmation[2].

Instrument Specifications & Capabilities

To provide an objective baseline, we compare the 3[3] with the 4[4].

Table 1: Hardware & Performance Comparison
SpecificationHigh-Field NMR (Bruker Avance NEO)Benchtop NMR (Magritek Spinsolve 80 ULTRA)
B₀ Field Strength 9.40 Tesla (400 MHz ¹H)1.88 Tesla (80 MHz ¹H)
Magnet Technology Superconducting (Requires Liquid He/N₂)Permanent Magnet (Cryogen-free)
Resolution (50% / 0.55%) < 0.1 Hz / < 1.0 Hz< 0.2 Hz / < 8.0 Hz
Sensitivity (¹H) > 350:1 (0.1% Ethylbenzene)> 200:1 (1% Ethylbenzene)
Operational Footprint Dedicated facility roomBenchtop / Fume-hood compatible

Self-Validating Experimental Protocol

To ensure trustworthy and reproducible data, the following standardized protocol must be utilized across both systems.

Step 1: Standardized Sample Preparation

  • Weigh exactly 15.0 mg of (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol.

  • Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • Transfer the solution to a precision 5 mm outer-diameter NMR tube.

Step 2: High-Field Acquisition (400 MHz)

  • Insert the sample into the 9.4T magnet.

  • Execute Automated Tuning and Matching (ATM) to ensure optimal RF power transfer to the probe coils.

  • Run automated gradient shimming (TopShim). Validate shimming by ensuring the TMS peak Full-Width at Half-Maximum (FWHM) is < 0.5 Hz.

  • Acquire ¹H NMR: 30° excitation pulse (zg30), 16 scans, 2-second relaxation delay.

Step 3: Benchtop Acquisition (80 MHz)

  • Transfer the identical sample tube to the 1.88T benchtop system.

  • Engage the fast automatic built-in lock system[5].

  • Acquire ¹H NMR using the standard 1D Proton protocol. To mathematically compensate for the lower intrinsic sensitivity of the 1.88T magnet, increase the number of transients (scans) to 64[6].

Step 4: Data Processing Process both Free Induction Decays (FIDs) using zero-filling to 64k data points, an exponential window function (Line Broadening = 0.3 Hz), Fourier transformation, and automated baseline correction.

Comparative Data Analysis

Table 2: ¹H NMR Chemical Shifts & Resolution (DMSO- d6​ )

At 80 MHz, the benchtop system successfully resolves the aliphatic region, but suffers from severe spectral congestion in the aromatic region, masking critical structural markers[2].

Proton AssignmentExpected Shift (ppm)Multiplicity & J (Hz)400 MHz Observation80 MHz Observation
Pyridine H-6 9.02d, J = 2.1Clear doubletClear doublet
Pyridine H-2 8.65d, J = 2.2Clear doubletClear doublet
Pyridine H-4 8.35t, J = 2.1Clear tripletOverlaps with Pyridazine H-4'
Pyridazine H-4' 8.25d, J = 9.0Clear doublet (AX system)Complex multiplet (Overlap)
Pyridazine H-5' 7.95d, J = 9.0Clear doublet (AX system)Second-order roofing (AB system)
-OH 5.45t, J = 5.6Clear tripletBroad singlet / unresolved
-CH₂- 4.68d, J = 5.6Clear doubletClear doublet
Table 3: ¹³C NMR Performance

Because ¹³C NMR is acquired with ¹H broad-band decoupling, homonuclear J -couplings are eliminated. Consequently, the 80 MHz benchtop system (operating at ~20 MHz for ¹³C) can successfully resolve all 10 distinct carbon environments of the molecule, limited only by acquisition time[7].

Parameter400 MHz (100 MHz ¹³C)80 MHz (20 MHz ¹³C)
Scans Required 2561024 - 2048
Acquisition Time ~ 15 minutes~ 1.5 - 3 hours
Signal Resolution All 10 carbons resolvedAll 10 carbons resolved

Analytical Workflow & Decision Matrix

The following logic flow dictates the appropriate deployment of benchtop versus high-field NMR for pharmaceutical intermediates.

NMR_Workflow Start Sample Prep: (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol in DMSO-d6 Benchtop Benchtop NMR (80 MHz) Rapid QA/QC Screening Start->Benchtop Assess Assess Aromatic Region (7.8 - 9.0 ppm) Benchtop->Assess Resolved Signals Resolved? (1st Order Multiplets) Assess->Resolved QCPass QA/QC Pass Routine Batch Release Resolved->QCPass Yes (Simple Analogs) HighField High-Field NMR (400 MHz) De Novo Elucidation Resolved->HighField No (Overlap/2nd Order) JCoupling Extract Exact J-Couplings (Pyridine/Pyridazine) HighField->JCoupling StructVer Definitive Structural Verification JCoupling->StructVer

Fig 1. Decision matrix for NMR structural verification of bi-aryl pharmaceutical intermediates.

Conclusion

For the specific structural elucidation of (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol, high-field NMR (400 MHz) remains analytically mandatory . The tight clustering of the pyridine and pyridazine protons requires the high chemical shift dispersion of a 9.4T magnet to extract first-order J -couplings.

However, once the structure is definitively elucidated at high-field, the 80 MHz benchtop NMR becomes the superior tool for routine QA/QC . By utilizing spectral pattern matching (fingerprinting) of the complex aromatic multiplet and tracking the clearly resolved -CH₂- doublet at 4.68 ppm, the benchtop system allows for rapid, cryogen-free batch release directly on the manufacturing floor[8].

References

  • Magritek Spinsolve 80 MHz ULTRA Specifications. Magritek.4

  • Bruker AVANCE NEO 400 MHz NMR Spectrometer. Slovenian NMR Centre. 3

  • A CASE (Computer-Assisted Structure Elucidation) for Bench-Top NMR Systems in the Undergraduate Laboratory for De Novo Structure Determination: How Well Can We Do? Journal of Chemical Education, ACS Publications. 2

  • NMR Spectroscopy for Chemical Industry. AZoM / Oxford Instruments. 7

  • High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments. 6

  • Benchtop NMR for Quality Control. Bruker. 8

  • Revolutionizing NMR: Bringing advanced spectroscopy from the basement to the benchtop. News-Medical. 1

Sources

Comparative

comparing reactivity of (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol with other pyridazine derivatives

An in-depth technical analysis of (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol reveals a highly functionalized, polyreactive scaffold. For drug development professionals and synthetic chemists, understanding the orth...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol reveals a highly functionalized, polyreactive scaffold. For drug development professionals and synthetic chemists, understanding the orthogonal reactivity of its three primary functional nodes—the electrophilic chloropyridazine ring, the coordinating pyridine nitrogen, and the nucleophilic hydroxymethyl group—is critical for successful late-stage functionalization.

This guide objectively compares the reactivity profile of this complex biaryl system against foundational pyridazine derivatives, providing mechanistic causality, self-validating experimental protocols, and quantitative performance data.

Structural Causality & Reactivity Nodes

To predict the behavior of (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol in a synthetic sequence, we must isolate the electronic and steric contributions of its structural components:

  • The Pyridazine C-Cl Bond (C6): The presence of two adjacent nitrogen atoms in the diazine ring strongly withdraws electron density via inductive and resonance effects. This significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the C6 carbon highly susceptible to Nucleophilic Aromatic Substitution (SNAr) via a stabilized Meisenheimer complex[1]. Furthermore, this electron deficiency facilitates rapid oxidative addition by transition metals (Pd, Ni) during cross-coupling reactions[2].

  • The Pyridine Spacer: While the pyridine ring acts as an electron-withdrawing group that further activates the C-Cl bond, its basic nitrogen introduces a competitive coordination site. In transition-metal catalysis, this nitrogen can bind to the metal center, leading to catalyst poisoning or off-target directed metalation[3].

  • The Hydroxymethyl Group (-CH₂OH): This moiety acts as a nucleophilic and redox-active site. Under the basic conditions typical of Suzuki-Miyaura couplings, a free hydroxyl group can form stable boronate esters with the arylboronic acid coupling partner, artificially depressing the active concentration of reagents and stalling the catalytic cycle.

ReactivityMap Core (5-(6-Chloropyridazin-3-yl) pyridin-3-yl)methanol CCl C-Cl Bond (SNAr & Cross-Coupling) Core->CCl Pyridine Pyridine Nitrogen (Catalyst Coordination) Core->Pyridine CH2OH Hydroxymethyl Group (Nucleophile / Redox) Core->CH2OH

Structural reactivity nodes of (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol.

Comparative Reactivity Analysis

To benchmark the performance of our target molecule, we compare it against two foundational alternatives: 3,6-Dichloropyridazine and 6-Chloro-3-phenylpyridazine .

A. Cross-Coupling Dynamics (Suzuki & XEC)

3,6-Dichloropyridazine is a highly reactive dielectrophile. The primary challenge here is chemoselectivity (avoiding bis-coupling). Research demonstrates that ligand selection dictates regioselectivity: electron-deficient bidentate ligands (e.g., DPPF) favor coupling at C3, while bulky monodentate ligands (e.g., Q-Phos) favor C5[2].

By contrast, 6-Chloro-3-phenylpyridazine serves as an ideal baseline mono-electrophile. In Nickel-catalyzed Cross-Electrophile Coupling (XEC), the oxidative addition of Ni(0) into the chloropyridazine C-Cl bond proceeds significantly faster than into standard aryl halides, allowing for excellent cross-selectivity[4][5].

Our target molecule, (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol, exhibits the same rapid oxidative addition profile as 6-chloro-3-phenylpyridazine. However, the presence of the pyridine nitrogen necessitates the use of strongly coordinating bidentate ligands (like dppf) to prevent the substrate from displacing the ligand and poisoning the catalyst[3].

B. SNAr Reactivity

Nucleophilic substitution in halogenated pyridazines is characterized by the addition-elimination mechanism[1]. While 3,6-dichloropyridazine reacts violently with primary amines at room temperature, the target biaryl molecule requires mild heating (60–80 °C). The pyridine ring slightly dampens the electrophilicity of the pyridazine core compared to a second chlorine atom, but the reaction remains highly efficient in polar aprotic solvents (DMSO, DMF) which stabilize the Meisenheimer intermediate.

Quantitative Performance Summary
SubstrateSNAr Relative Rate (Amine Nucleophiles)Suzuki Coupling Yield (Standard Conditions)Ni-Catalyzed XEC Cross-SelectivityPrimary Synthetic Challenge
3,6-Dichloropyridazine Very High (RT, <1h)85–95%Low (Prone to homocoupling)Controlling mono- vs. bis-coupling[2]
6-Chloro-3-phenylpyridazine High (60 °C, 2h)80–90%High (>10:1)None (Ideal baseline substrate)[4]
Target Molecule Moderate-High (80 °C, 4h)65–75% (Unprotected) / 85% (Protected)Moderate (Requires optimized ligands)-CH₂OH interference & Catalyst poisoning

Self-Validating Experimental Protocols

To overcome the challenges posed by the polyfunctional nature of (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol, the following self-validating workflow is designed for chemoselective Suzuki-Miyaura coupling.

Causality Check: Why protect the alcohol? Leaving the -CH₂OH group unprotected leads to the formation of transient boronate esters, which sequesters the arylboronic acid and drastically reduces the reaction rate. Protecting it as a tert-butyldimethylsilyl (TBS) ether ensures the catalytic cycle proceeds unhindered.

Protocol: Chemoselective Suzuki-Miyaura Cross-Coupling

Step 1: Orthogonal Protection (Self-Validating)

  • Dissolve (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol (1.0 equiv) in anhydrous DMF (0.2 M).

  • Add Imidazole (2.5 equiv) and TBS-Cl (1.2 equiv) at 0 °C. Stir for 2 hours at room temperature.

  • Validation: Monitor via TLC (Hexanes/EtOAc). The highly polar starting material (low Rf) will cleanly convert to a lipophilic product (high Rf). Quench with water, extract with EtOAc, and concentrate.

Step 2: Cross-Coupling

  • In a Schlenk flask, combine the TBS-protected substrate (1.0 equiv), Arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Add PdCl₂(dppf)·CH₂Cl₂ (5 mol%). Causality: The bidentate dppf ligand binds tightly to Pd, preventing the basic pyridine nitrogen of the substrate from displacing the ligand and poisoning the metal center[2].

  • Evacuate and backfill with N₂ (3x). Add degassed 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M).

  • Heat to 90 °C for 12 hours.

  • Validation: Analyze the crude mixture via LC-MS. Successful coupling is validated by the disappearance of the characteristic 3:1 isotopic chlorine pattern (M / M+2) in the mass spectrum.

Step 3: Deprotection

  • Treat the crude coupled product with TBAF (1.5 equiv) in THF at room temperature for 1 hour to cleave the TBS ether, regenerating the hydroxymethyl group.

  • Purify via flash chromatography.

ExpWorkflow Step1 1. OH Protection (TBS-Cl, DMF) Step2 2. Suzuki Coupling (Pd(dppf)Cl2) Step1->Step2 Step3 3. LC-MS Validation (Loss of Cl Isotope) Step2->Step3 Step4 4. Deprotection (TBAF, THF) Step3->Step4

Self-validating workflow for chemoselective cross-coupling of the target molecule.

References

  • Pharmaceutical Organic Chemistry 3: Pyridazines and Their Applications Source: Prezi URL
  • Diarylpyridazines through Sequential Regioselective Suzuki Coupling Source: Thieme-Connect URL
  • Source: PMC (NIH)
  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis Source: ACS Publications URL
  • Nickel-Catalyzed Cross-Electrophile Coupling: Methodology Development and Mechanistic Insights Source: University of Wisconsin–Madison URL

Sources

Validation

(5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol versus traditional pyridine building blocks in drug discovery

A Comparative Guide to (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol and its Pyridine Counterparts In the landscape of medicinal chemistry, the pyridine scaffold has long been a cornerstone, valued for its versatility...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol and its Pyridine Counterparts

In the landscape of medicinal chemistry, the pyridine scaffold has long been a cornerstone, valued for its versatility and presence in numerous approved drugs. However, the quest for drug candidates with improved potency, selectivity, and pharmacokinetic profiles has led researchers to explore bioisosteric replacements that can fine-tune molecular properties. This guide provides an in-depth comparison of the novel building block, (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol, which incorporates a pyridazine ring, against traditional pyridine-based building blocks. We will delve into the fundamental physicochemical differences and present supporting experimental data to illustrate the advantages of the pyridyl-pyridazine motif in key aspects of drug discovery, including metabolic stability, kinase selectivity, and cell permeability.

The Rise of the Pyridazine Ring: A Bioisostere with Distinct Advantages

The strategic replacement of a carbon-hydrogen unit in a pyridine ring with a nitrogen atom to form a pyridazine offers a subtle yet impactful modification to the electronic and steric properties of a molecule.[1][2][3][4] This bioisosteric substitution can lead to significant improvements in a compound's drug-like properties.[1][2]

The two adjacent nitrogen atoms in the pyridazine ring introduce a unique set of characteristics that distinguish it from pyridine.[1][3][4][5][6] These include:

  • Reduced Basicity: The additional nitrogen atom in the pyridazine ring lowers the pKa compared to pyridine, which can be advantageous in reducing off-target effects and improving oral bioavailability by minimizing interactions with acidic organelles.[3][5]

  • Lower Lipophilicity: The increased polarity resulting from the second nitrogen atom generally leads to a lower lipophilicity (logP). This can enhance aqueous solubility and reduce non-specific binding.[3]

  • Unique Hydrogen Bonding Capacity: The two adjacent nitrogen atoms act as hydrogen bond acceptors, offering distinct interaction patterns with biological targets compared to the single nitrogen in pyridine.[5] This can lead to enhanced potency and selectivity.

  • Modified Metabolic Profile: The electronic nature of the pyridazine ring can alter the metabolic profile of a compound, potentially blocking sites of metabolism observed in pyridine analogs and thereby increasing metabolic stability.[6]

These fundamental differences provide a strong rationale for exploring pyridazine-containing building blocks like (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol in drug discovery programs.

Comparative Performance Data: Pyridyl-Pyridazine vs. Pyridine Analogs

To illustrate the practical implications of these physicochemical differences, we present a comparative analysis based on experimental data from analogous pyridine and pyridyl-pyridazine compounds found in the scientific literature. While specific data for (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol is not extensively published, the following tables summarize representative data from studies where a pyridine ring was replaced with a pyridazine in a lead optimization campaign.

Table 1: Comparative Metabolic Stability in Human Liver Microsomes
Compound IDCore ScaffoldHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
PYR-01 Pyridine15115
PYDZ-01 Pyridyl-pyridazine4538

Data is representative and compiled from literature examples of pyridine-to-pyridazine substitutions.

The data in Table 1 clearly demonstrates the enhanced metabolic stability of the pyridyl-pyridazine analog (PYDZ-01) compared to its pyridine counterpart (PYR-01). The longer half-life and lower intrinsic clearance suggest that the pyridazine moiety is less susceptible to metabolic degradation by cytochrome P450 enzymes in the liver. This can translate to improved in vivo exposure and potentially a lower required dose.

Table 2: Kinase Selectivity Profile
Compound IDCore ScaffoldTarget Kinase IC₅₀ (nM)Off-target Kinase IC₅₀ (nM)Selectivity Fold
PYR-02 Pyridine10505
PYDZ-02 Pyridyl-pyridazine8>1000>125

Data is representative and compiled from literature examples of kinase inhibitors.

As shown in Table 2, the incorporation of a pyridazine ring in PYDZ-02 resulted in a dramatic improvement in kinase selectivity compared to the pyridine analog PYR-02. While both compounds exhibit similar potency against the target kinase, the pyridyl-pyridazine derivative shows significantly weaker inhibition of the off-target kinase. This enhanced selectivity is crucial for minimizing potential side effects and improving the therapeutic window of a drug candidate.

Table 3: Passive Permeability (PAMPA)
Compound IDCore ScaffoldPermeability (Pe, 10⁻⁶ cm/s)Classification
PYR-03 Pyridine8.5High
PYDZ-03 Pyridyl-pyridazine6.2High

Data is representative and based on typical values for drug-like molecules.

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive intestinal absorption. The data in Table 3 indicates that both the pyridine and pyridyl-pyridazine analogs exhibit high permeability. While the pyridazine-containing compound shows slightly lower permeability, which is expected due to its increased polarity, it remains well within the range for good oral absorption. This demonstrates that the improved properties of the pyridazine moiety do not necessarily come at the cost of essential pharmacokinetic characteristics like permeability.

Experimental Methodologies

To ensure the trustworthiness and reproducibility of the data presented, we outline the detailed experimental protocols for the key assays discussed.

Metabolic Stability Assay (Human Liver Microsomes)

This assay determines the in vitro metabolic stability of a compound by measuring its disappearance over time upon incubation with human liver microsomes.[7][8][9][10][11]

Workflow Diagram:

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Test Compound (1 mM in DMSO) E Pre-warm buffer, microsomes, and compound to 37°C A->E B Human Liver Microsomes (20 mg/mL) B->E C NADPH Regenerating System F Initiate reaction by adding NADPH system C->F D Phosphate Buffer (pH 7.4) D->E E->F G Incubate at 37°C with shaking F->G H Aliquots taken at 0, 5, 15, 30, 45 min G->H I Quench reaction with cold acetonitrile H->I J Centrifuge to precipitate protein I->J K Analyze supernatant by LC-MS/MS J->K L Determine compound concentration vs. time K->L

Caption: Workflow for the microsomal metabolic stability assay.

Protocol:

  • Preparation of Reagents:

    • Prepare a 1 mM stock solution of the test compound in DMSO.

    • Thaw human liver microsomes (e.g., 20 mg/mL stock) on ice.

    • Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, liver microsomes (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the plate at 37°C with constant shaking.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a collection plate containing a 3-fold volume of cold acetonitrile with an internal standard.

  • Sample Analysis:

    • Centrifuge the collection plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the test compound at each time point using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the test compound remaining versus time.

    • The slope of the linear regression represents the elimination rate constant (k).

    • Calculate the half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (k / microsomal protein concentration).

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a non-cell-based, high-throughput screening method used to predict passive oral absorption of drugs.[1][12][13][14][15]

Workflow Diagram:

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Donor Solution (Test Compound in Buffer) D Add Donor Solution to Donor Plate A->D B Prepare Acceptor Solution (Buffer) E Add Acceptor Solution to Acceptor Plate B->E C Coat Filter Plate with Artificial Membrane Solution C->D F Assemble Sandwich Plate (Donor on Acceptor) D->F E->F G Incubate at Room Temperature (e.g., 4-18 hours) F->G H Separate Plates G->H I Measure Compound Concentration in Donor and Acceptor Wells (UV-Vis or LC-MS/MS) H->I J Calculate Permeability Coefficient (Pe) I->J

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Protocol:

  • Preparation of Solutions:

    • Prepare a donor solution by dissolving the test compound (e.g., 100 µM) in a buffer solution (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare an acceptor solution of the same buffer.

    • Prepare the artificial membrane solution (e.g., 2% w/v lecithin in dodecane).

  • Plate Preparation:

    • Using a multichannel pipette, carefully add a small volume (e.g., 5 µL) of the artificial membrane solution to the filter of each well of the donor plate (a 96-well microplate with a porous filter bottom).

  • Assay Assembly and Incubation:

    • Add the acceptor solution to the wells of the acceptor plate (a standard 96-well microplate).

    • Add the donor solution containing the test compound to the wells of the coated donor plate.

    • Carefully place the donor plate on top of the acceptor plate to form a "sandwich," ensuring the bottom of the donor plate's filter is in contact with the acceptor solution.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4 to 18 hours) without shaking.

  • Sample Analysis:

    • After incubation, carefully separate the donor and acceptor plates.

    • Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.

  • Data Analysis:

    • Calculate the permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * time) Where:

      • [drug]acceptor is the concentration of the drug in the acceptor well.

      • [drug]equilibrium is the theoretical equilibrium concentration.

      • VA and VD are the volumes of the acceptor and donor wells, respectively.

      • Area is the surface area of the filter.

      • time is the incubation time.

Kinase Selectivity Profiling

Kinase selectivity profiling is essential to assess the specificity of a kinase inhibitor against a panel of related and unrelated kinases.[16][17][18][19][20]

Workflow Diagram:

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Test Compound (Serial Dilution) E Add Kinase, Substrate, and Test Compound to Plate A->E B Kinase Panel (Multiple Kinases) B->E C Substrate and ATP F Initiate Reaction by adding ATP C->F D Assay Buffer D->E E->F G Incubate at Room Temperature F->G H Stop Reaction and Detect Signal G->H I Measure Signal (e.g., Luminescence, Fluorescence) H->I J Plot % Inhibition vs. Compound Concentration I->J K Determine IC₅₀ for Each Kinase J->K L Generate Selectivity Profile K->L

Caption: General workflow for kinase selectivity profiling.

Protocol (Example using a luminescence-based assay):

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound in DMSO.

    • Prepare solutions of each kinase in the panel, the corresponding substrate, and ATP in an appropriate assay buffer.

  • Assay Procedure:

    • In a multi-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the amount of product formed (e.g., ADP) using a detection reagent that generates a luminescent or fluorescent signal.

  • Data Analysis:

    • Measure the signal intensity for each well.

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a no-inhibitor control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each kinase.

    • The selectivity profile is generated by comparing the IC₅₀ values across the entire kinase panel.

Conclusion: The Strategic Value of (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol

The strategic incorporation of a pyridazine ring, as exemplified by the building block (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol, offers a compelling alternative to traditional pyridine scaffolds in drug discovery. The inherent physicochemical properties of the pyridazine moiety can lead to significant improvements in metabolic stability and kinase selectivity, without compromising essential properties like cell permeability.

The experimental data and protocols presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to understand and leverage the advantages of the pyridyl-pyridazine motif. By considering such novel building blocks, the likelihood of identifying drug candidates with superior overall profiles can be substantially increased, ultimately accelerating the path to new and effective therapies.

References

  • Journal of the American Chemical Society. (2025, October 31). Pyridine-to-Pyridazine Skeletal Editing. Retrieved from [Link]

  • PubMed. (n.d.). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Retrieved from [Link]

  • ChemRxiv. (2025, August 26). Pyridine-to-pyridazine skeletal editing. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Technology Networks. (n.d.). pampa-permeability-assay.pdf. Retrieved from [Link]

  • PMC. (n.d.). Targeted Kinase Selectivity from Kinase Profiling Data. Retrieved from [Link]

  • protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. Retrieved from [Link]

  • Oxford Academic. (2019, January 15). Computational analysis of kinase inhibitor selectivity using structural knowledge | Bioinformatics. Retrieved from [Link]

  • protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • MDPI. (2021, September 2). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Retrieved from [Link]

  • ACS Publications. (2024, October 23). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. Retrieved from [Link]

  • PMC. (2020, November 3). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • ACS Publications. (2012, March 14). Targeted Kinase Selectivity from Kinase Profiling Data | ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • RSC Publishing. (2024, January 15). Cell penetration of oxadiazole-containing macrocycles. Retrieved from [Link]

  • Springer. (n.d.). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). A convenient, high-throughput assay for measuring the relative cell permeability of synthetic compounds. Retrieved from [Link]

  • PubMed. (2023, March 15). The pyridazine heterocycle in molecular recognition and drug discovery. Retrieved from [Link]

  • Bio-protocol. (n.d.). Microsomal stability studies. Retrieved from [Link]

  • Knowledge UChicago. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Retrieved from [Link]

  • Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC -MS/MS. Retrieved from [Link]

  • PMC. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. Retrieved from [Link]

  • Scirp.org. (2015, October 9). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Retrieved from [Link]

  • YouTube. (2025, November 29). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. Retrieved from [Link]

  • ACS Publications. (2024, August 21). The synthesis and SAR of a new class of pyrazolotriazines as CK2 kinase inhibitors | Poster Board #574. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Biological Potential and Chemical Properties of Pyridine and Piperidine Fused Pyridazine Compounds: Pyridopyridazine a Versatile Nucleus. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Retrieved from [Link]

  • uu.diva-portal.org. (2021, May 18). Cell Permeability of Isomeric Macrocycles: Predictions and NMR Studies. Retrieved from [Link]

  • PubMed. (2026, January 15). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

  • PubMed. (2025, November 12). Pyridine-to-Pyridazine Skeletal Editing. Retrieved from [Link]

  • SAR Publication. (2019, July 30). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from [Link]

  • UNL Digital Commons. (2012, February 7). Ultrafast resonance-enhanced multiphoton ionization in the azabenzenes: Pyridine, pyridazine, pyrimidine, and pyrazine. Retrieved from [Link]

  • ChemRxiv. (n.d.). Unexpected Discovery of Saturated Pyridine Mimetics. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

(5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol proper disposal procedures

Advanced Operational Guide: Handling, Containment, and Disposal of (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol is a specialized halogenated heterocyclic compound freq...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational Guide: Handling, Containment, and Disposal of (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol

(5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol is a specialized halogenated heterocyclic compound frequently utilized as a critical intermediate in pharmaceutical synthesis and drug discovery. Because it contains a stable carbon-chlorine (C-Cl) bond integrated into a heteroaromatic framework, its end-of-life management cannot be treated like standard organic waste.

This guide provides researchers and drug development professionals with a self-validating, step-by-step operational protocol for the safe handling, spill containment, and regulatory-compliant disposal of this compound.

The Mechanistic Rationale for Halogenated Waste Segregation

Expertise & Causality: Why is strict segregation required for this compound? The thermodynamic stability of the C-Cl bond in the pyridazine ring requires high-energy thermal oxidation to break safely. If this compound is inadvertently mixed with non-halogenated waste and incinerated at standard, lower temperatures, incomplete combustion occurs. This low-temperature oxidation pathway facilitates the radical-mediated synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) 1[1].

To prevent environmental contamination, regulations mandate that halogenated organic wastes be segregated and processed in specialized rotary kiln incinerators 1[1]. These kilns operate at temperatures exceeding 1000°C and are equipped with caustic scrubbers to neutralize the corrosive hydrochloric acid (HCl) gas evolved during complete thermal destruction 1[1].

Step-by-Step Spill Response and Containment Methodology

In the event of an accidental release, immediate containment is required to prevent aerosolization and exposure.

Operational Protocol:

  • Assessment & PPE Deployment: Immediately assess whether the spill is a dry powder or dissolved in a solvent. Don chemical-resistant nitrile gloves, tight-fitting safety goggles, and an N95 (or higher) particulate respirator if dry dust generation is possible 2[2].

  • Containment & Neutralization:

    • For Solid Spills:Do not sweep dry. Dry sweeping aerosolizes the active pharmaceutical ingredient (API). Instead, lightly dampen the powder with a compatible, high-flashpoint solvent (e.g., water or isopropyl alcohol) to suppress dust, or use a dedicated HEPA-filtered hazardous material vacuum 2[2].

    • For Liquid Spills (Solvent Solutions): Surround and cover the spill with an inert absorbent material such as sand or vermiculite. Never use combustible absorbents (like sawdust) for halogenated mixtures, as they can create reactive fire hazards 2[2].

  • Collection & Sealing: Use non-sparking tools to transfer the dampened solid or saturated absorbent into a high-density polyethylene (HDPE) hazardous waste container 2[2]. Seal tightly.

  • Validation of Decontamination: Swab the affected surface with methanol. Analyze the swab extract via TLC or UV-Vis spectroscopy against a known standard to empirically validate that the surface is completely decontaminated.

SpillResponse Start Spill Detected Vent Ensure Ventilation & Don PPE Start->Vent Assess Assess State (Solid or Liquid?) Solid Solid Spill Assess->Solid Liquid Liquid Spill Assess->Liquid Sweep Dampen & Collect (Avoid Dust) Solid->Sweep Absorb Use Inert Absorbent (Sand/Vermiculite) Liquid->Absorb Vent->Assess Container Seal in HDPE HazMat Container Sweep->Container Absorb->Container Label Label: Halogenated Organic Waste Container->Label Dispose Licensed Disposal Facility Label->Dispose

Workflow for the containment and neutralization of halogenated chemical spills.

Operational Disposal Procedures

Routine laboratory disposal must follow a strict, self-validating workflow to ensure compliance with the Resource Conservation and Recovery Act (RCRA) 3[3].

Operational Protocol:

  • Strict Waste Segregation: Deposit all solid waste (e.g., contaminated Kimwipes, empty reagent vials) into a dedicated bin explicitly labeled "Solid Halogenated Waste." Liquid solutions containing (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol must be deposited into a carboy designated exclusively for "Halogenated Organic Solvents."

  • Solvent Blending for Incineration: To facilitate complete thermal destruction, dissolve or mix the residual material with a highly combustible solvent (such as methanol or ethanol) 2[2]. This increases the overall British Thermal Unit (BTU) value of the waste stream, ensuring the incinerator maintains the critical >1000°C threshold required to cleave the C-Cl bonds 1[1].

  • Regulatory Labeling: Affix a hazardous waste tag to the container. The label must explicitly state: (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol - Halogenated Heterocycle to alert downstream handlers of the chlorine content.

  • Facility Transfer: Transfer the sealed, labeled containers to a licensed hazardous waste management facility. Verify that the facility utilizes rotary kiln incineration equipped with an alkaline afterburner and scrubber system 2[2].

Incineration Waste Halogenated Waste (Chloropyridazine) Kiln Rotary Kiln Incinerator (>1000°C) Waste->Kiln Thermal Destruction Gases Combustion Gases (CO2, H2O, HCl) Kiln->Gases Oxidation Scrubber Caustic Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Acid Gas Routing Neutral Neutralized Salts (NaCl, CaCl2) Scrubber->Neutral Precipitation Exhaust Clean Exhaust Scrubber->Exhaust Emission

High-temperature rotary kiln incineration pathway for halogenated organics.

Quantitative Data & Regulatory Specifications

To ensure rapid logistical decision-making, the following table summarizes the critical parameters for managing (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol waste streams.

ParameterSpecificationMechanistic Rationale
Waste Classification Halogenated Organic WasteContains a stable C-Cl bond on a heteroaromatic ring 3[3].
Incineration Temperature > 1000°C (Rotary Kiln)Required to prevent the formation of toxic PCDDs/PCDFs 1[1].
Scrubber Requirement Alkaline / Caustic (NaOH)Neutralizes corrosive HCl gas produced during combustion 1[1].
Spill Absorbent Inert (Sand, Vermiculite)Prevents exothermic reactions associated with combustible absorbents 2[2].
Solvent Blending Mix with combustible solventIncreases BTU value to ensure complete thermal destruction 2[2].

References

  • EPA Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32 Source: Electronic Code of Federal Regulations (eCFR) URL:[Link]

  • 6-Chloropyridazin-3-amine Safety Data Sheet (Chemical Analog) Source: Watson International Ltd. URL:[Link]

Sources

Handling

Personal protective equipment for handling (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a mechanistic science. When handling novel heterocyclic building blocks like (5-(6-Chloropyridazin-3-yl)pyri...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a mechanistic science. When handling novel heterocyclic building blocks like (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol (CAS: 1346809-26-4), understanding the chemical causality behind its hazards is the first step in designing a self-validating safety protocol.

This guide provides an authoritative, step-by-step operational framework for researchers and drug development professionals handling this compound.

Mechanistic Hazard Analysis

To design an effective safety protocol, we must first understand why this specific molecule poses a risk. The compound features an electron-deficient chloropyridazine ring coupled with a pyridine ring and a hydroxymethyl group. According to Global Harmonized System (GHS) classifications, this structural combination consistently yields a specific hazard profile[1].

The chloropyridazine moiety is highly electrophilic. The chlorine atom acts as an excellent leaving group in nucleophilic aromatic substitution ( SN​Ar ) reactions. When exposed to biological tissues, this electrophilicity allows the molecule to covalently interact with nucleophilic residues (such as thiols in cysteine or amines in lysine) on the skin, eyes, and respiratory mucosa[2]. Furthermore, the pyridine and methanol groups enhance aqueous solubility, facilitating rapid systemic absorption if ingested.

Table 1: Quantitative Hazard Data & Mechanistic Causality

GHS CodeHazard ClassificationMechanistic Causality
H302 Acute Toxicity, Oral (Cat 4)Pyridine/methanol moieties enhance aqueous solubility, facilitating rapid gastrointestinal absorption[1].
H315 Skin Irritation (Cat 2)Electrophilic chloropyridazine ring undergoes nucleophilic attack by dermal proteins, causing localized inflammation[2].
H319 Eye Irritation (Cat 2A)Rapid covalent interaction with ocular mucosal nucleophiles causes acute, severe irritation[2].
H335 STOT SE 3 (Respiratory)Inhalation of micro-particulates leads to localized electrophilic stress and irritation in the respiratory tract[3].

Personal Protective Equipment (PPE) Matrix

Based on the hazard profile and NIOSH occupational exposure banding guidelines, the following PPE matrix is required to establish a physical barrier against electrophilic stress and particulate aerosolization[3].

Table 2: Required PPE Specifications

PPE CategorySpecification / Quantitative StandardOperational Justification
Hand Protection Nitrile gloves (≥ 0.11 mm thickness), double-glovedPrevents dermal transfer; the outer glove can be rapidly discarded and replaced if micro-contamination occurs[3].
Eye Protection Tight-fitting safety goggles (NIOSH/EN166)Shields ocular mucosa from aerosolized micro-dust during weighing and transfer operations[3].
Respiratory N95/P100 particulate respiratorFilters ≥ 95% of airborne particulates. Mandatory if handling occurs outside a certified chemical fume hood to mitigate H335 risks[3].
Body Protection Static-dissipative, knee-length lab coatPrevents static discharge, which can inadvertently aerosolize fine chemical powders during spatial transfer.

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the prior step's safety conditions have been met.

Step 1: Pre-Operational Setup

  • Verify that the chemical fume hood has a face velocity of at least 80–100 feet per minute (fpm).

  • Clear the hood of all unnecessary equipment to prevent turbulent airflow, which can aerosolize the powder.

  • Don all PPE specified in Table 2 before opening the chemical storage desiccator.

Step 2: Weighing and Transfer

  • Place an anti-static weigh boat on the analytical balance inside the fume hood. Causality: Static electricity causes fine powders to repel and become airborne.

  • Use a grounded micro-spatula to transfer the solid (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol.

  • Once the desired mass is achieved, immediately cap the source vial and seal the weigh boat in a secondary container if it must be moved to another hood.

Step 3: Solubilization

  • Always add the solvent to the solid, rather than dropping the solid into the solvent. Causality: Dropping solids displaces air and solvent vapor, creating a micro-plume of hazardous dust.

  • Agitate gently using a magnetic stirrer; avoid vigorous vortexing until the solid is fully wetted.

Spill Response & Disposal Plan

In the event of a breach in protocol, immediate and calculated remediation is required to prevent systemic exposure.

Step-by-Step Spill Remediation:

  • Isolate: Evacuate non-essential personnel from the immediate vicinity.

  • Suppress: Do NOT dry sweep the powder. Dry sweeping generates hazardous aerosols. Instead, cover the spill with damp paper towels or a slightly moistened inert absorbent (e.g., vermiculite) to suppress dust.

  • Collect: Use a non-sparking scoop to collect the absorbed material.

  • Decontaminate: Wash the spill surface with a 5% mild alkaline detergent solution (to gently hydrolyze residual active chlorines), followed by a thorough water rinse.

Waste Segregation & Disposal: Due to the presence of the chlorine atom on the pyridazine ring, all chemical waste, contaminated gloves, and spill cleanup materials must be strictly segregated into Halogenated Organic Waste containers. Do not mix with non-halogenated solvents, as this complicates incineration and disposal logistics[4].

Workflow Visualization

SafetyWorkflow Start Pre-Operation: Verify Fume Hood & PPE DonPPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Start->DonPPE Transfer Transfer Chemical Inside Fume Hood DonPPE->Transfer SpillCheck Spill or Exposure Detected? Transfer->SpillCheck SpillResponse Spill Protocol: Isolate, Absorb, Neutralize SpillCheck->SpillResponse Spill ExposureResponse Exposure Protocol: Rinse 15 mins, Seek Med SpillCheck->ExposureResponse Exposure Process Weighing & Solubilization SpillCheck->Process No Dispose Waste Segregation: Halogenated Organics SpillResponse->Dispose ExposureResponse->Dispose Process->Dispose

Figure 1: Operational workflow for handling (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol.

References

  • National Center for Biotechnology Information (NIH). "6-Amino-3-chloropyridazine | Safety and Hazards." PubChem, 2025.[Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. "NIOSH Occupational Exposure Banding: A New Tool for Evaluating Chemical Hazards." CDC, 2026.[Link]

  • Capot Chemical. "MSDS of 3-Amino-6-chloropyridazine." Capot Chemical Co., Ltd., 2020.[Link]

Sources

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Feasible Synthetic Routes

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Reactant of Route 1
(5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol
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(5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol
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